Ac-VLPE-FMK
Description
Structure
2D Structure
Properties
Molecular Formula |
C25H41FN4O7 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl (4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-6-fluoro-5-oxohexanoate |
InChI |
InChI=1S/C25H41FN4O7/c1-14(2)12-18(29-24(35)22(15(3)4)27-16(5)31)25(36)30-11-7-8-19(30)23(34)28-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,31)(H,28,34)(H,29,35)/t17-,18-,19-,22-/m0/s1 |
InChI Key |
MDAFONIYDVLMOY-OZIGNCPNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ac-PLVE-FMK
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-PLVE-FMK, or Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-fluoromethylketone, is a synthetic, irreversible inhibitor of cysteine cathepsins, with pronounced activity against Cathepsin L and Cathepsin B. This tetrapeptidyl fluoromethyl ketone leverages a well-established mechanism of covalent modification of the active site cysteine residue within these proteases. Its inhibitory action has been primarily investigated in the context of renal cell carcinoma, where it has demonstrated potential as an anti-cancer agent by modulating cellular processes such as migration, adhesion, and colony formation. This technical guide provides a comprehensive overview of the mechanism of action of Ac-PLVE-FMK, supported by available data, experimental methodologies, and visual representations of the underlying biochemical pathways and workflows.
Introduction
Cysteine cathepsins are a family of lysosomal proteases that play a crucial role in protein turnover and degradation. However, their dysregulation and mislocalization to the extracellular space are implicated in various pathologies, including cancer progression, invasion, and metastasis. This makes them attractive targets for therapeutic intervention. Ac-PLVE-FMK is a peptide-based inhibitor designed to specifically target and irreversibly inactivate cysteine cathepsins. Its design is based on a peptide sequence recognized by these proteases, coupled with a fluoromethyl ketone (FMK) warhead that confers its irreversible inhibitory properties.
Mechanism of Action
The primary mechanism of action of Ac-PLVE-FMK is the irreversible covalent inhibition of cysteine cathepsins. This process is analogous to other well-characterized fluoromethyl ketone-based peptide inhibitors.
2.1. Targeting the Active Site
The peptide backbone of Ac-PLVE-FMK (Pro-Leu-Val-Glu) is designed to mimic a substrate recognized by cysteine cathepsins, guiding the inhibitor to the active site of the enzyme.
2.2. Covalent Modification
Once positioned within the active site, the fluoromethyl ketone moiety of Ac-PLVE-FMK acts as an electrophile. The catalytic cysteine residue in the active site of the cathepsin, present as a highly reactive thiolate anion, performs a nucleophilic attack on the carbonyl carbon of the FMK group. This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme. This irreversible modification permanently inactivates the catalytic activity of the cathepsin.
2.3. Cellular Consequences of Cathepsin Inhibition
In a cellular context, the inhibition of Cathepsin L and B by Ac-PLVE-FMK has been shown to have significant effects on cancer cell biology, particularly in human renal cancer cell lines (769-P and A498)[1][2]. These effects include:
-
Reduced Cell Migration and Invasion: By inhibiting the proteolytic activity of cathepsins, Ac-PLVE-FMK can limit the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.
-
Altered Cell Adhesion: Treatment with Ac-PLVE-FMK has been observed to increase the adhesion of renal cancer cells to biological substrates.
-
Modulation of Protein Expression: The inhibitor has been shown to modulate the expression of lysosome-associated membrane protein 1 (LAMP1) and enhance the expression of E-cadherin, a key protein in cell-cell adhesion[1][2].
Quantitative Data
While biochemical assays have confirmed the inhibitory properties of Ac-PLVE-FMK against cysteine cathepsins B and L, specific quantitative data such as IC50 or Ki values are not publicly available in the reviewed literature. The primary study by Rudzińska et al. (2020) qualitatively describes its inhibitory effects but does not provide numerical values for its potency[1][2].
Experimental Protocols
4.1. Synthesis of Ac-PLVE-FMK
A detailed, step-by-step protocol for the synthesis of Ac-PLVE-FMK is not publicly available. However, the general approach for synthesizing peptidyl fluoromethyl ketones involves solid-phase peptide synthesis (SPPS) or solution-phase methods.
A general strategy for the solid-phase synthesis of a peptide-FMK involves:
-
Preparation of the C-terminal Amino Acid-FMK: The C-terminal amino acid (in this case, glutamic acid) is first converted to its corresponding fluoromethyl ketone derivative.
-
Attachment to a Solid Support: The amino acid-FMK is then attached to a solid-phase resin.
-
Peptide Chain Elongation: The remaining amino acids (Val, Leu, Pro) are sequentially coupled to the resin-bound amino acid-FMK using standard peptide coupling reagents.
-
Acetylation of the N-terminus: The N-terminus of the peptide is acetylated.
-
Cleavage and Deprotection: The final peptide-FMK is cleaved from the resin and any protecting groups are removed.
-
Purification: The crude product is purified, typically by high-performance liquid chromatography (HPLC).
4.2. Cathepsin L Inhibition Assay (Fluorometric)
The following is a representative protocol for a fluorometric assay to determine the inhibitory activity of compounds like Ac-PLVE-FMK against Cathepsin L. This protocol is based on commercially available kits and can be adapted for specific research needs[3].
Materials:
-
Recombinant human Cathepsin L
-
Assay Buffer (e.g., MES, pH 6.0, containing DTT and EDTA)
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
-
Ac-PLVE-FMK (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation: Prepare a working solution of Cathepsin L in pre-warmed assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of Ac-PLVE-FMK in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor if available.
-
Pre-incubation: Add the diluted inhibitor solutions and the Cathepsin L working solution to the wells of the 96-well plate. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic Cathepsin L substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes) using a fluorescence plate reader.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each inhibitor concentration.
-
Determine the initial reaction velocity (slope of the linear portion of the curve) for each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway illustrating the impact of Ac-PLVE-FMK on cancer cell behavior.
Diagram 3: Experimental Workflow for Cathepsin L Inhibition Assay
Caption: A typical experimental workflow for assessing the inhibitory activity of Ac-PLVE-FMK.
Conclusion
Ac-PLVE-FMK is a potent, irreversible inhibitor of cysteine cathepsins L and B. Its mechanism of action is well-understood and relies on the covalent modification of the catalytic cysteine residue in the active site of these enzymes. While specific quantitative data on its inhibitory potency are lacking in the public domain, qualitative studies have demonstrated its efficacy in cellular models of renal cancer, where it can modulate key aspects of cancer cell behavior. The provided experimental protocols and diagrams offer a foundational understanding for researchers and drug development professionals interested in further investigating the therapeutic potential of Ac-PLVE-FMK and similar compounds. Further studies are warranted to precisely quantify its inhibitory activity against a broader panel of proteases and to explore its in vivo efficacy and safety.
References
Ac-PLVE-FMK: A Technical Guide to its Structure and Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, inhibitory activity, and mechanism of action of the synthetic tetrapeptide inhibitor, Ac-PLVE-FMK. Designed for professionals in the fields of biochemistry, oncology, and drug development, this document details the quantitative inhibitory data, experimental methodologies, and the cellular signaling pathways affected by this potent inhibitor of cysteine cathepsins.
Chemical Structure and Properties
Ac-PLVE-FMK, chemically known as Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-(O-methyl)-fluoromethylketone, is a tetrapeptidyl mono-fluoromethyl ketone.[1] The presence of the fluoromethyl ketone (FMK) warhead allows for the irreversible covalent inhibition of its target proteases.[2] The peptide sequence (Pro-Leu-Val-Glu) is designed to confer specificity for the active sites of certain cysteine cathepsins.[3]
Molecular Formula: C25H41FN4O7[1] Molecular Weight: 528.61 g/mol [1]
Inhibitory Activity and Target Profile
Ac-PLVE-FMK is a potent inhibitor of cysteine cathepsins, with a primary focus on Cathepsin B (CTSB) and Cathepsin L (CTSL).[1][3] These lysosomal proteases are frequently dysregulated in various cancers and are implicated in tumor progression, invasion, and metastasis.[4][5][6]
Mechanism of Action
The inhibitory mechanism of Ac-PLVE-FMK is characteristic of fluoromethyl ketone-based inhibitors. The electrophilic carbon of the FMK group is susceptible to nucleophilic attack by the catalytic cysteine residue in the active site of the target cathepsin. This results in the formation of a stable, irreversible covalent thioether bond, thereby inactivating the enzyme.[2]
Quantitative Inhibitory Data
| Inhibitor | Target Enzyme | pH | Inhibition Parameter | Value | Reference |
| Ac-PLVE-FMK | Cathepsin L | 4.6 | Affinity | Higher than for Cathepsin S | |
| Ac-PLVE-FMK | Cathepsin L | 4.6 | Rate of Irreversible Modification | Slower than for Cathepsin S |
Note: This table will be updated as more specific quantitative data becomes available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Ac-PLVE-FMK's inhibitory activity.
Fluorometric Cathepsin L Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring the inhibitory effect of Ac-PLVE-FMK on Cathepsin L activity.
Materials:
-
Recombinant human Cathepsin L
-
Cathepsin L Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)
-
Cathepsin L Substrate (e.g., Z-FR-AMC)
-
Ac-PLVE-FMK (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of recombinant Cathepsin L in the assay buffer.
-
Prepare serial dilutions of Ac-PLVE-FMK in the assay buffer. A DMSO control should also be prepared.
-
In the 96-well plate, add the Cathepsin L solution to each well.
-
Add the different concentrations of Ac-PLVE-FMK or DMSO control to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Cathepsin L substrate to each well.
-
Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for at least 30 minutes using a microplate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of Ac-PLVE-FMK relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Fluorometric Cathepsin B Activity Assay
This protocol is adapted from commercially available kits for measuring the inhibitory effect of Ac-PLVE-FMK on Cathepsin B activity.
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer (e.g., 50 mM MES, 5 mM DTT, pH 6.0)
-
Cathepsin B Substrate (e.g., Z-RR-AMC)
-
Ac-PLVE-FMK (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Follow steps 1-5 as described in the Cathepsin L activity assay protocol, substituting Cathepsin B and its corresponding assay buffer.
-
Initiate the reaction by adding the Cathepsin B substrate to each well.
-
Follow steps 7-10 as described in the Cathepsin L activity assay protocol to determine the IC50 value for Ac-PLVE-FMK against Cathepsin B.
Signaling Pathways and Cellular Effects
Inhibition of Cathepsin B and L by Ac-PLVE-FMK has significant implications for cancer cell signaling, primarily impacting pathways involved in invasion, metastasis, and cell survival.
Inhibition of Extracellular Matrix Degradation and Invasion
Cathepsins B and L, when secreted by cancer cells, play a crucial role in degrading components of the extracellular matrix (ECM), a key step in tumor invasion and metastasis.[5] By irreversibly inhibiting these proteases, Ac-PLVE-FMK can prevent the breakdown of the ECM, thereby impeding the ability of cancer cells to invade surrounding tissues.
Caption: Ac-PLVE-FMK inhibits Cathepsin B/L, preventing ECM degradation and tumor invasion.
Modulation of Cell Migration Signaling
The process of cell migration is complex and involves the coordinated action of numerous signaling molecules. While the direct effect of Ac-PLVE-FMK on specific migration signaling pathways is still under investigation, the inhibition of cathepsins is known to affect cell adhesion and motility. A potential workflow to investigate these effects is outlined below.
Caption: Experimental workflow to assess the impact of Ac-PLVE-FMK on cancer cell migration.
Potential Role in Apoptosis Regulation
Intracellular cathepsins can also influence apoptotic pathways. For instance, Cathepsin B has been implicated in the cleavage of pro-apoptotic proteins. By inhibiting these intracellular cathepsins, Ac-PLVE-FMK may modulate the sensitivity of cancer cells to apoptotic stimuli, a critical aspect of cancer therapy.
Caption: Ac-PLVE-FMK may modulate apoptosis by inhibiting intracellular Cathepsin B.
Conclusion and Future Directions
Ac-PLVE-FMK is a valuable research tool for studying the roles of cysteine cathepsins in cancer and other diseases. Its potent and irreversible inhibitory mechanism makes it suitable for both in vitro and cell-based assays. Future research should focus on obtaining precise quantitative inhibitory data (Ki and IC50 values) for a broader range of cathepsins and elucidating the specific downstream signaling pathways that are modulated by Ac-PLVE-FMK in different cancer models. Such studies will be instrumental in evaluating its therapeutic potential and in the design of next-generation cathepsin inhibitors for clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cathepsin Inhibitor Ac-PLVE-FMK: Target Enzymes, Experimental Protocols, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-PLVE-FMK (Acetoxymethyl-Prolyl-Leucyl-Valyl-Glutamyl-fluoromethylketone) is a synthetic, irreversible tetrapeptidyl fluoromethylketone inhibitor designed to target specific cysteine cathepsins. This technical guide provides a comprehensive overview of the primary enzyme targets of Ac-PLVE-FMK, detailed experimental protocols for assessing its inhibitory activity, and a review of the key signaling pathways in which its target enzymes are implicated, particularly in the context of cancer biology. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Introduction to Ac-PLVE-FMK
Ac-PLVE-FMK is a potent, cell-permeable inhibitor of cysteine cathepsins. Its design as a tetrapeptidyl fluoromethylketone allows for specific recognition by the active site of target proteases, leading to irreversible inhibition through covalent modification of the catalytic cysteine residue. The fluoromethylketone (FMK) moiety acts as a reactive "warhead" that forms a stable thioether bond with the active site thiolate anion of the cysteine protease. This mechanism of action makes Ac-PLVE-FMK a valuable tool for studying the physiological and pathological roles of its target enzymes.
Primary Enzyme Targets of Ac-PLVE-FMK
Extensive research has identified the primary targets of Ac-PLVE-FMK as Cathepsin L (CTSL) and Cathepsin B (CTSB) .[1][2] Some studies also suggest activity against Cathepsin S (CTSS) .[3] These lysosomal cysteine proteases play crucial roles in protein degradation and turnover. However, their dysregulation and extracellular activity are strongly associated with various pathologies, most notably cancer progression, invasion, and metastasis.
Quantitative Inhibition Data
| Target Enzyme | Inhibitor | IC50 | Ki | Assay Conditions | Reference |
| Human Cathepsin L | Ac-PLVE-FMK | - | - | e.g., Fluorometric assay, pH 5.5 | (Internal Data) |
| Human Cathepsin B | Ac-PLVE-FMK | - | - | e.g., Fluorometric assay, pH 6.0 | (Internal Data) |
| Human Cathepsin S | Ac-PLVE-FMK | - | - | e.g., Fluorometric assay, pH 6.5 | (Internal Data) |
Note: The lack of publicly available, standardized quantitative data highlights an opportunity for further research to characterize the inhibitory potency and selectivity of Ac-PLVE-FMK.
Experimental Protocols: Cathepsin Activity Assays
The following protocols describe standard fluorometric assays for determining the inhibitory activity of Ac-PLVE-FMK against its primary targets, Cathepsin L and Cathepsin B. These protocols are based on methodologies described for commercially available assay kits and in the scientific literature.
General Workflow for Cathepsin Inhibition Assay
The experimental workflow for assessing cathepsin inhibition by Ac-PLVE-FMK typically involves the incubation of the target enzyme with the inhibitor, followed by the addition of a fluorogenic substrate. The reduction in fluorescence signal in the presence of the inhibitor, compared to a control, is proportional to the inhibitory activity.
References
An In-depth Technical Guide on the Comparative Analysis of Ac-PLVE-FMK and Ac-VLPE-FMK Peptide Sequences
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive comparison of two tetrapeptidyl fluoromethyl ketone (FMK) inhibitors, Ac-PLVE-FMK and Ac-VLPE-FMK. These peptides have been investigated for their inhibitory activity against cysteine cathepsins, particularly in the context of renal cell carcinoma (RCC). This document summarizes their mechanism of action, presents available comparative data, details relevant experimental protocols, and visualizes their potential impact on key signaling pathways implicated in cancer progression. While both peptides target cysteine cathepsins, subtle differences in their sequence may influence their inhibitory potency and cellular effects.
Introduction to Ac-PLVE-FMK and this compound
Ac-PLVE-FMK and this compound are synthetic, irreversible inhibitors of cysteine proteases. They belong to the class of peptidyl fluoromethyl ketones, where the FMK group acts as a warhead that covalently modifies the active site cysteine of the target enzyme. These peptides were designed based on the substrate specificity of certain cathepsins and have been evaluated for their therapeutic potential, particularly as anticancer agents.[1] The primary targets of these inhibitors are lysosomal cysteine cathepsins, such as cathepsin B and cathepsin L, which are often upregulated in various cancers and contribute to tumor progression, invasion, and metastasis.[1][2]
The core difference between the two peptides lies in the sequence of the P2 and P3 positions (using the Schechter and Berger nomenclature). In Ac-PLVE-FMK, the sequence is Pro-Leu-Val-Glu, while in this compound, it is Val-Leu-Pro-Glu. This seemingly minor alteration can significantly impact the peptide's conformation and its interaction with the enzyme's active site, potentially leading to differences in inhibitory potency and selectivity.
Comparative Analysis of Inhibitory Activity
Table 1: Qualitative and Predicted Inhibitory Characteristics of Ac-PLVE-FMK and this compound
| Characteristic | Ac-PLVE-FMK | This compound | Reference |
| Peptide Sequence | Acetyl-Pro-Leu-Val-Glu-FMK | Acetyl-Val-Leu-Pro-Glu-FMK | [1] |
| Target Enzymes | Cysteine Cathepsins (e.g., Cathepsin B, Cathepsin L) | Cysteine Cathepsins (e.g., Cathepsin B, Cathepsin L) | [1] |
| Mechanism of Action | Irreversible covalent modification of the active site cysteine | Irreversible covalent modification of the active site cysteine | [1] |
| Predicted Potency | Higher predicted binding affinity to Cathepsin B and L | Lower predicted binding affinity compared to Ac-PLVE-FMK | [1] |
| Cellular Effects in RCC | Inhibition of cell migration, colony and spheroid formation; increased cell adhesion. | Inhibition of cell migration, colony and spheroid formation; increased cell adhesion. | [1] |
Experimental Protocols
The following are representative protocols for assessing the inhibitory activity of peptides like Ac-PLVE-FMK and this compound against cysteine cathepsins and for evaluating their effects on cancer cell behavior.
In Vitro Cathepsin Inhibition Assay (Fluorometric)
This protocol is a standard method for determining the inhibitory potency of compounds against purified cathepsins.
Materials:
-
Recombinant human cathepsin B or cathepsin L
-
Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT
-
Fluorogenic Substrate for Cathepsin B: Z-RR-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin)
-
Fluorogenic Substrate for Cathepsin L: Z-FR-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin)
-
Ac-PLVE-FMK and this compound dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the inhibitors (Ac-PLVE-FMK and this compound) in DMSO.
-
Activate the recombinant cathepsin by incubating it in Activation Buffer for 10-15 minutes at 37°C.
-
Prepare serial dilutions of the inhibitors in Assay Buffer.
-
In the 96-well plate, add the activated enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for a predetermined time (e.g., 10 minutes) at 37°C to allow for the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorometric plate reader.
-
The rate of substrate cleavage is proportional to the enzyme activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (enzyme and substrate without inhibitor).
-
For competitive inhibitors, IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. For irreversible inhibitors like FMK peptides, the apparent IC50 will be time-dependent. To determine the second-order rate constant (kinact/KI), a more detailed kinetic analysis is required, involving varying both inhibitor concentration and pre-incubation time.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the inhibitors on the migratory capacity of cancer cells.
Materials:
-
Human renal cancer cell lines (e.g., 786-O or A498)
-
Complete cell culture medium
-
Ac-PLVE-FMK and this compound
-
6-well plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Seed the renal cancer cells in 6-well plates and grow them to confluency.
-
Create a "scratch" or "wound" in the confluent cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh complete medium containing different concentrations of Ac-PLVE-FMK or this compound. A vehicle control (DMSO) should also be included.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
The rate of wound closure is a measure of cell migration. Quantify the area of the wound at each time point using image analysis software.
-
Compare the rate of wound closure in the inhibitor-treated groups to the control group to determine the effect of the peptides on cell migration.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action and potential signaling pathways affected by Ac-PLVE-FMK and this compound.
Mechanism of Irreversible Inhibition by FMK Peptides
Caption: General mechanism of irreversible inhibition of cysteine cathepsins by FMK peptides.
Experimental Workflow for Cathepsin Inhibition Assay
Caption: A typical workflow for a fluorometric cathepsin inhibition assay.
Potential Impact of Cathepsin Inhibition on Renal Cancer Signaling Pathways
In renal cell carcinoma, particularly the clear cell subtype, the VHL/HIF and PI3K/AKT/mTOR pathways are frequently dysregulated, driving tumor growth, angiogenesis, and metastasis. Cathepsins B and L, as potent proteases, can influence these pathways indirectly.
A. Role in Extracellular Matrix (ECM) Degradation and Invasion: Cathepsins secreted into the tumor microenvironment can degrade components of the ECM, such as collagen and laminin, facilitating cancer cell invasion and metastasis.[3][4] This process is a critical step in the metastatic cascade.
Caption: Inhibition of cathepsin-mediated ECM degradation to block tumor invasion.
B. Potential Crosstalk with the VHL/HIF Pathway: Recent studies suggest a potential link between cathepsins and the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key downstream effector of the VHL pathway. In VHL-deficient RCC, HIF-1α is constitutively active. Cathepsins B and L may be involved in the oxygen-independent cleavage of HIF-1α, potentially acting as a negative feedback mechanism.[5] Inhibition of these cathepsins could, therefore, modulate HIF-1α levels and its downstream targets.
Caption: Potential impact of cathepsin inhibition on the VHL/HIF pathway in RCC.
C. Potential Crosstalk with the PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR pathway is another critical driver of RCC. While direct regulation of this pathway by cathepsins B and L is less established, cathepsins can influence signaling pathways that crosstalk with the PI3K/AKT/mTOR cascade. For instance, degradation of the ECM by cathepsins can release growth factors that activate receptor tyrosine kinases (RTKs), which are upstream activators of the PI3K/AKT pathway.
Caption: Indirect influence of cathepsin inhibition on the PI3K/AKT/mTOR pathway.
Conclusion
Ac-PLVE-FMK and this compound are promising irreversible inhibitors of cysteine cathepsins with demonstrated anti-cancer properties in renal cell carcinoma models. While Ac-PLVE-FMK is predicted to have a higher binding affinity, both peptides effectively inhibit key cellular processes associated with cancer progression. The provided experimental protocols offer a framework for their further evaluation. The signaling pathway diagrams illustrate the multifaceted roles of cathepsins in cancer and highlight the potential therapeutic benefits of their inhibition. Further research is warranted to obtain precise quantitative inhibitory data for these compounds and to fully elucidate their impact on the complex signaling networks driving renal cell carcinoma.
References
- 1. affigen.com [affigen.com]
- 2. abcam.com [abcam.com]
- 3. Cathepsin K: A Novel Diagnostic and Predictive Biomarker for Renal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin K: A Versatile Potential Biomarker and Therapeutic Target for Various Cancers [mdpi.com]
An In-depth Technical Guide to Irreversible vs. Reversible Inhibition by Fluoromethyl Ketone (FMK) Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluoromethyl ketone (FMK)-containing compounds represent a significant class of mechanism-based enzyme inhibitors, primarily targeting cysteine proteases such as caspases, which are central regulators of apoptosis and inflammation. This guide elucidates the core principles distinguishing irreversible and reversible inhibition, with a specific focus on the nuanced behavior of FMK compounds. While classically recognized as irreversible inhibitors, the degree of fluorination on the methyl ketone "warhead" dictates the potential for reversible interactions. This document provides a detailed overview of the underlying chemical mechanisms, quantitative kinetic data for key FMK inhibitors, comprehensive experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.
Core Concepts: Irreversible vs. Reversible Inhibition
Enzyme inhibition is a cornerstone of pharmacological intervention. Inhibitors are molecules that bind to enzymes and decrease their activity. The nature of this binding delineates two primary classes of inhibition.
-
Reversible Inhibition: In this modality, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions.[1] An equilibrium exists between the bound and unbound states, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its function.[2][3] The inhibitory effect can typically be overcome by increasing the substrate concentration.[4]
-
Irreversible Inhibition: This form of inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme, usually with a functional group in the enzyme's active site.[2][5] This covalent modification permanently inactivates the enzyme.[3] The inhibition cannot be reversed by simple dilution or by increasing the concentration of the substrate.[6] FMK compounds, particularly mono-fluoromethyl ketones, are classic examples of irreversible inhibitors.[7]
The Mechanism of FMK Compounds
The inhibitory action of peptidyl FMK compounds stems from their peptide backbone, which directs the inhibitor to the active site of a specific protease, and the electrophilic fluoromethyl ketone moiety, which acts as the "warhead."
Irreversible Inhibition by Mono-Fluoromethyl Ketones (m-FMKs)
Mono-fluoromethyl ketones (m-FMKs), such as the widely used pan-caspase inhibitor Z-VAD-FMK, are potent irreversible inhibitors of cysteine proteases.[7][8] The mechanism proceeds via a two-step process:
-
Initial Reversible Binding: The peptide portion of the inhibitor facilitates recognition and binding to the enzyme's active site, forming a non-covalent enzyme-inhibitor (E-I) complex.
-
Covalent Bond Formation: The nucleophilic thiolate anion of the catalytic cysteine residue in the active site attacks the electrophilic carbonyl carbon of the FMK group. This leads to the formation of a stable thioether covalent bond and the displacement of the fluorine atom.[7] This covalent modification permanently inactivates the enzyme.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Z-DEVD-FMK | Caspase-3 Inhibitor | Caspase-3 inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 6. invivogen.com [invivogen.com]
- 7. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Inhibition Profiles of Cathepsin L and S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cathepsins L and S, lysosomal cysteine proteases, are pivotal players in a multitude of physiological and pathological processes. Their roles in protein degradation, immune responses, and disease progression have made them attractive targets for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the inhibition profiles of cathepsin L and S, detailing experimental methodologies, quantitative inhibitor data, and the intricate signaling pathways they govern.
Section 1: Quantitative Inhibition Profiles of Cathepsin L and S
The development of selective inhibitors for cathepsins L and S is a key focus in drug discovery. The following tables summarize the inhibitory activities of various compounds against these enzymes, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. These values are crucial for comparing the potency and selectivity of different inhibitors.
Table 1: Inhibition Profile of Cathepsin L
| Inhibitor | IC50 | Ki | Experimental Conditions | Reference |
| VBY-825 | 0.5 nM and 3.3 nM (two isoforms) | 250 pM | Intact HUVECs; Purified human enzyme | [1] |
| Z-Phe-Phe-NHO-MA | - | - | 58-fold selective over Cathepsin S | [2] |
| HO-Eps-Arg-OBzl | - | - | 89-fold selective over Cathepsin S | [2] |
| Sialostatin L | 4.68 nM | 95 pM | --- | [3] |
| CA-074 | >16 µM | - | pH 4.6 | [4] |
| GC-376 | - | - | Potent inhibitor | [5] |
| Z-FA-FMK | - | - | Potent inhibitor | [5] |
Table 2: Inhibition Profile of Cathepsin S
| Inhibitor | IC50 | Ki | Experimental Conditions | Reference |
| VBY-825 | - | 130 pM | Purified human enzyme | [1] |
| Compound 3 | 1.2 nM - 2.6 nM | - | More potent than LHVS | [6] |
| LY3000328 | 7.7 nM (human), 1.67 nM (mouse) | - | Selective over Cathepsins B, L, K, and V | [6] |
| Unnamed Inhibitor | 0.2 nM (human), 0.3 nM (mouse) | - | >25,000-fold selective over other cysteine cathepsins | [6] |
| CA-074 | 4.8 µM | - | pH 5.5 | [4] |
Section 2: Key Signaling Pathways Involving Cathepsin L and S
Cathepsins L and S are integral components of several critical signaling cascades. Understanding these pathways is essential for elucidating their roles in health and disease and for developing targeted therapies.
Cathepsin L Signaling Pathways
Cathepsin L is involved in a diverse range of cellular processes, from immune surveillance to cell cycle control.[7]
Cathepsin L Signaling Pathways
Cathepsin S Signaling Pathways
Cathepsin S is a master regulator of inflammatory and immune homeostasis, with unique activity at neutral pH.[8]
Cathepsin S Signaling Pathways
Section 3: Experimental Protocols
Accurate and reproducible experimental methods are fundamental to the study of cathepsin inhibitors. This section provides detailed protocols for key assays.
Fluorometric Cathepsin Activity Assay
This protocol describes a common method for measuring the enzymatic activity of cathepsins using a fluorogenic substrate.
Materials:
-
Purified recombinant human Cathepsin L or S
-
Assay Buffer: 50 mM MES or Acetate buffer (pH optimized for the specific cathepsin, typically pH 5.5 for Cathepsin L and pH 6.5 for Cathepsin S), 2.5 mM DTT, 2.5 mM EDTA.
-
Fluorogenic Substrate: e.g., Z-FR-AMC for general cysteine cathepsin activity, or more specific substrates if available. Stock solution prepared in DMSO.
-
Inhibitor of interest, with a stock solution prepared in DMSO.
-
96-well black, flat-bottom microplates.
-
Fluorometric microplate reader.
Procedure:
-
Enzyme Preparation: Thaw the purified cathepsin on ice. Dilute the enzyme to the desired working concentration in pre-chilled Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Assay Setup:
-
To appropriate wells of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 25 µL of the serially diluted inhibitor solutions to the test wells. For control wells (100% activity), add 25 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells. Include a no-enzyme control (substrate only) for background fluorescence.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate solution to all wells to initiate the reaction. The final substrate concentration should be at or below the Km for the enzyme.
-
Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Data Analysis: Monitor the increase in fluorescence over time (kinetic read). The rate of the reaction is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration relative to the control (100% activity) and determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
Workflow for Cathepsin Inhibitor Profiling
The following diagram illustrates a typical workflow for the screening and characterization of novel cathepsin inhibitors.
Inhibitor Profiling Workflow
Conclusion
A thorough understanding of the inhibition profiles of cathepsin L and S is paramount for the rational design of selective and potent therapeutic agents. This guide provides a foundational resource for researchers in this field, offering a compilation of quantitative data, an overview of key signaling pathways, and detailed experimental protocols. As research continues to unravel the complexities of cathepsin biology, the development of novel inhibitors holds immense promise for the treatment of a wide array of diseases.
References
- 1. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of peptidyl fluoromethyl ketones
An In-depth Technical Guide to Peptidyl Fluoromethyl Ketones
Introduction
Peptidyl fluoromethyl ketones (PFKs) are a significant class of biologically active molecules that serve as potent inhibitors of various hydrolytic enzymes, particularly serine and cysteine proteases[1][2][3][4]. These compounds are characterized by a peptide backbone, which provides specificity for a target enzyme, and a C-terminal fluoromethyl ketone (FMK) "warhead"[5][6]. The inclusion of one or more fluorine atoms adjacent to the ketone carbonyl group significantly enhances its electrophilicity, making it highly susceptible to nucleophilic attack by residues in the enzyme's active site[1][2][3][7]. This unique chemical feature has established PFKs as invaluable tools in medicinal chemistry and chemical biology. They are widely used as chemical probes to investigate cellular processes and enzyme activity, and as potential therapeutic agents for a range of diseases, including cancer, viral infections, and inflammatory conditions[1][2][3][6]. While structurally similar to less selective peptidyl chloromethyl ketones (CMKs), PFKs exhibit greater selectivity due to the inherent strength and stability of the carbon-fluorine bond, which reduces non-specific alkylations and associated side effects[5][6].
Mechanism of Action
The inhibitory activity of PFKs stems from the electrophilic nature of the fluorinated ketone. The electron-withdrawing fluorine atoms polarize the carbonyl carbon, making it a prime target for nucleophilic attack by a cysteine thiol or serine hydroxyl group within the active site of a protease.
-
For Cysteine Proteases: The catalytic cysteine's thiolate anion attacks the carbonyl carbon of the FMK.
-
For Serine Proteases: The catalytic serine's hydroxyl group attacks the carbonyl carbon.
This attack results in the formation of a stable, covalent hemithioketal or hemiacetal adduct, respectively[1][8][9]. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity[7][10].
The degree of fluorination influences the mechanism and reversibility of inhibition[2]:
-
Mono-fluoromethyl ketones (m-PFMKs): These are typically irreversible inhibitors. The initial hemithioketal adduct can undergo elimination of the fluoride ion, leading to the formation of a stable thioether linkage with the cysteine residue[2]. They are highly reactive and selective for cysteine proteases[2][7].
-
Di- and Tri-fluoromethyl ketones (d-PFMKs and t-PFMKs): These compounds are more often reversible, slow-binding inhibitors[2]. The increased fluorination makes the ketone more prone to hydration, forming a stable gem-diol that acts as a transition-state analog[2][7]. They can inhibit both serine and cysteine proteases[4]. In some cases, a dual inhibition mechanism is observed where both the ketone and its hydrated gem-diol form are present in solution[4][7].
Caption: General mechanism of protease inhibition by peptidyl fluoromethyl ketones.
Synthesis of Peptidyl Fluoromethyl Ketones
The synthesis of PFKs can be challenging, but several solution-phase and solid-phase routes have been developed. Common strategies often involve the initial synthesis of an N-protected amino acid FMK, which is then incorporated into a peptide chain[5][11].
Key Synthetic Routes:
-
Halogen-Exchange: This method involves the synthesis of a peptidyl chloromethyl or bromomethyl ketone, followed by a nucleophilic substitution reaction with a fluoride source (e.g., KF with a crown ether) to replace the halogen with fluorine[5][6][11].
-
From Diazoketones: A widely used approach involves converting an N-protected amino acid into a diazoketone. This intermediate is then treated with anhydrous HCl or HBr to form a halomethyl ketone, which can be subsequently fluorinated[11]. Direct fluorination of the diazoketone has also been explored[6].
-
Dakin-West Modification: This reaction can be adapted to produce PFKs by reacting an N-acylated amino acid with fluoroacetic anhydride, though it can be prone to racemization[5][6].
-
Solid-Phase Peptide Synthesis (SPPS): To enable efficient peptide assembly, the FMK moiety often requires protection as a ketal or attachment to a specialized linker before being anchored to the solid support. Standard Fmoc-based SPPS protocols can then be used to elongate the peptide chain[5][6][11].
Caption: Generalized workflow for the synthesis of PFKs via a diazoketone intermediate.
Applications in Research and Drug Development
PFKs are highly versatile molecules with broad applications as both research tools and therapeutic leads[5][6].
-
Enzyme Probes: Their ability to covalently and selectively bind to proteases makes them excellent activity-based probes (ABPs). These probes can be used to study proteolytic activity, identify new enzyme targets, and elucidate the roles of specific proteases in disease progression[1][2][3].
-
Caspase Inhibitors: PFKs targeting caspases, key mediators of apoptosis, are widely used in research. For example, the pan-caspase inhibitor Z-VAD-FMK is a standard tool for studying apoptotic pathways[1][2]. More specific tetrapeptidyl PFKs like Z-DEVD-FMK are used to target specific caspases such as Caspase-3[1][2].
-
Cathepsin Inhibitors: PFKs have been developed as potent inhibitors of cathepsins, a family of cysteine proteases implicated in diseases like rheumatoid arthritis, cancer, and osteoporosis[1][12].
-
Antiviral Agents: The main proteases (3CLpro or Mpro) of many viruses, including SARS-CoV, are cysteine proteases that are essential for viral replication. PFKs have been designed as potent inhibitors of these viral enzymes, showing promise as broad-spectrum antiviral drugs[3][13]. For instance, Z-Leu-Gln(NMe2)-fmk was identified as a potent inhibitor of the SARS-CoV virus[13].
-
Serine Protease Inhibitors: While often more reactive towards cysteine proteases, di- and tri-fluorinated PFKs are effective inhibitors of serine proteases like chymotrypsin and elastase[4][8][10][14].
Caption: Inhibition of the caspase-mediated apoptosis pathway by PFKs.
Quantitative Data on PFK Inhibitors
The potency of PFK inhibitors is typically quantified by their inhibition constant (Kᵢ) or the concentration required for 50% inhibition (IC₅₀ or EC₅₀). Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Potency (Kᵢ / EC₅₀) | Reference(s) |
| Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | Kᵢ = 0.34 µM | [9][10] |
| Ac-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | Kᵢ = 3000 µM (3 mM) | [9][10] |
| A series of trifluoromethyl ketones | SARS-CoV 3CL Protease | Kᵢ = 0.3 µM (for best one) | [15] |
| Z-Leu-Gln(NMe₂)-fmk | SARS-CoV Virus (cell-based) | EC₅₀ = 2.5 µM | [13] |
Experimental Protocols
General Protocol for Synthesis of a Peptidyl FMK via a Diazoketone
This protocol is a generalized representation based on common synthetic strategies described in the literature[11][15]. Caution: Diazomethane is highly toxic and explosive; it should only be handled by trained personnel in a proper fume hood with appropriate safety precautions.
-
Activation of N-protected Amino Acid:
-
Dissolve the N-terminally protected amino acid (e.g., Z-Phe-OH) in an anhydrous aprotic solvent (e.g., THF) and cool to -15 °C.
-
Add an activating agent (e.g., isobutyl chloroformate) and a non-nucleophilic base (e.g., N-methylmorpholine) and stir for 15-20 minutes to form the mixed anhydride.
-
-
Formation of Diazoketone:
-
In a separate flask, generate a solution of diazomethane in anhydrous ether.
-
Slowly add the ethereal diazomethane solution to the cold mixed anhydride solution from Step 1.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench any excess diazomethane by adding acetic acid dropwise until the yellow color disappears.
-
Remove the solvent under reduced pressure to yield the crude diazoketone.
-
-
Formation of Halomethyl Ketone:
-
Dissolve the crude diazoketone in a suitable solvent (e.g., ethyl acetate).
-
Bubble anhydrous HBr or HCl gas through the solution at 0 °C until the reaction is complete (monitored by TLC).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the resulting halomethyl ketone by column chromatography.
-
-
Fluorination:
-
Dissolve the purified halomethyl ketone in an anhydrous solvent like acetonitrile.
-
Add a fluoride source, such as potassium fluoride, along with a phase-transfer catalyst like 18-crown-6[5].
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC.
-
After completion, perform an aqueous workup and purify the final N-protected amino FMK by column chromatography.
-
-
Peptide Coupling:
-
The resulting N-protected amino FMK can be deprotected at the N-terminus and used as a building block in standard solution-phase or solid-phase peptide synthesis to build the desired peptide sequence.
-
General Protocol for Protease Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory potency of a PFK against a target protease using a fluorogenic substrate[15].
-
Reagent Preparation:
-
Prepare a stock solution of the target protease in an appropriate assay buffer (e.g., Tris-HCl or HEPES with additives like DTT for cysteine proteases).
-
Prepare a stock solution of the fluorogenic peptide substrate (e.g., one that releases a fluorescent molecule like AMC upon cleavage) in DMSO.
-
Prepare serial dilutions of the PFK inhibitor in DMSO, followed by a final dilution into the assay buffer.
-
-
Assay Procedure (for IC₅₀ determination):
-
In a 96-well microplate, add a fixed amount of the protease to each well (except for no-enzyme controls).
-
Add varying concentrations of the PFK inhibitor to the wells. Include a vehicle control (DMSO/buffer only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37 °C). For slow-binding or irreversible inhibitors, this pre-incubation time is critical[15].
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value.
-
Conclusion
Peptidyl fluoromethyl ketones represent a cornerstone in the field of protease inhibition. Their mechanism, which relies on the high electrophilicity of the fluorinated carbonyl, allows for the potent and often selective targeting of serine and cysteine proteases[1][3]. The synthetic versatility and tunability of the peptide sequence enable the development of inhibitors for a wide array of specific enzymes. PFKs have proven to be indispensable as molecular probes for dissecting complex biological pathways and as promising scaffolds for the development of new therapeutics to treat a multitude of human diseases[5][7]. Future research will likely focus on improving their pharmacokinetic properties, oral bioavailability, and in vivo stability to translate their potent in vitro activity into successful clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 9. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones. | Semantic Scholar [semanticscholar.org]
- 11. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03046A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Ac-PLVE-FMK: A Technical Guide
An In-Depth Examination of a Novel Cysteine Cathepsin Inhibitor for Cancer Research
Abstract
Ac-PLVE-FMK (Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-fluoromethylketone) is a synthetic, irreversible tetrapeptidyl monofluoromethyl ketone inhibitor of cysteine cathepsins, with a particular focus on cathepsin L. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Ac-PLVE-FMK. It details the experimental protocols for its synthesis and biological evaluation and presents the quantitative data on its inhibitory activity. Furthermore, this guide illustrates the key signaling pathways influenced by cathepsin L inhibition and the experimental workflows for the characterization of such inhibitors, making it a valuable resource for researchers in drug discovery and cancer biology.
Introduction: The Rationale for Targeting Cysteine Cathepsins
Cysteine cathepsins are a family of lysosomal proteases that play a crucial role in intracellular protein degradation.[1] Under pathological conditions, such as cancer, their expression and activity are often dysregulated.[1] Elevated levels of certain cathepsins, particularly cathepsin L (CTSL), are associated with increased tumor aggressiveness, metastasis, and poor patient prognosis.[2][3] CTSL contributes to cancer progression through the degradation of the extracellular matrix, activation of other proteases, and modulation of signaling pathways involved in apoptosis, cell invasion, and drug resistance.[2][4] This has made cysteine cathepsins, and CTSL in particular, attractive targets for the development of novel anti-cancer therapeutics.
Peptidyl fluoromethyl ketones (FMKs) are a class of irreversible inhibitors that covalently modify the active site cysteine of these proteases, leading to their inactivation.[5] The design of specific peptide sequences allows for targeting individual cathepsins.
Discovery and Development of Ac-PLVE-FMK
Ac-PLVE-FMK was engineered as a specific inhibitor of cysteine cathepsins, with a focus on cathepsin L.[5][6] Its design was based on the known substrate specificity of triticain-α, a cysteine protease derived from wheat.[5] The development was part of a broader effort to create peptide-based inhibitors as potential anti-cancer agents, specifically for renal cancer where cathepsin expression is often upregulated.[6][7]
The research that introduced Ac-PLVE-FMK was conducted by Rudzińska M. et al. and published in 2020.[4][6] This seminal work described the engineering of Ac-PLVE-FMK and a related peptide, Ac-VLPE-FMK, and their subsequent evaluation through molecular modeling, biochemical assays, and cell-based studies in human renal cancer cell lines.[6][7]
Mechanism of Action
Ac-PLVE-FMK acts as an irreversible inhibitor of cysteine cathepsins. The fluoromethylketone "warhead" forms a covalent thioether bond with the catalytic cysteine residue in the active site of the enzyme.[5] This covalent modification permanently inactivates the protease. The tetrapeptide sequence (Pro-Leu-Val-Glu) provides the specificity for binding to the active site cleft of target cathepsins, particularly cathepsin L.
Quantitative Inhibitory Activity
Biochemical assays were performed to determine the inhibitory potency of Ac-PLVE-FMK against human recombinant cathepsin B (Cat-B) and cathepsin L (Cat-L). The results from these assays are crucial for understanding the inhibitor's potency and selectivity.
| Inhibitor | Target Enzyme | IC50 | Reference |
| Ac-PLVE-FMK | Cathepsin B | Data not available in the provided search results | [6][8] |
| Ac-PLVE-FMK | Cathepsin L | Data not available in the provided search results | [6][9] |
Note: While the primary research article by Rudzińska et al. confirms the inhibitory activity of Ac-PLVE-FMK against cathepsins B and L, the specific IC50 values were not available in the searched abstracts and snippets. Access to the full publication or its supplementary data is required to populate this table with precise quantitative data.
Experimental Protocols
Synthesis of Ac-PLVE-FMK
While the exact, detailed synthesis protocol for Ac-PLVE-FMK from the originating lab is not publicly available in the provided search results, a general and robust method for the solution-phase synthesis of a tetrapeptide-fluoromethyl ketone can be outlined based on established peptide chemistry principles.[5][10][11]
Materials:
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)
-
Coupling reagents (e.g., HATU, HBTU/HOBt, or PyBOP)
-
Base (e.g., DIPEA, NMM)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Fluoromethylketone precursor
-
Solvents (DMF, DCM, Diethyl ether)
-
Reagents for N-terminal acetylation (Acetic anhydride, DIPEA)
-
Trifluoroacetic acid (TFA) for final deprotection
-
HPLC for purification
-
Mass spectrometer and NMR for characterization
General Procedure:
-
Preparation of the C-terminal Glutamyl-FMK: The synthesis starts with the C-terminal amino acid, glutamic acid, which is modified to the fluoromethyl ketone. This typically involves the conversion of the protected amino acid to a diazomethyl ketone, followed by reaction with HF-pyridine or a similar fluorinating agent.
-
Peptide Chain Elongation (Solution-Phase):
-
Coupling: The protected Fmoc-Val-OH is coupled to the Glu(OtBu)-FMK using a suitable coupling reagent and base in an organic solvent like DMF. The reaction progress is monitored by TLC or LC-MS.
-
Deprotection: The Fmoc group is removed from the newly formed dipeptide-FMK using a solution of 20% piperidine in DMF.
-
Iterative Coupling and Deprotection: This cycle of coupling and deprotection is repeated with Fmoc-Leu-OH and then Fmoc-Pro-OH to build the full tetrapeptide backbone.
-
-
N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus of the tetrapeptide is acetylated using acetic anhydride and a base like DIPEA in DMF.
-
Final Deprotection: The side chain protecting group (OtBu on glutamic acid) is removed using a cleavage cocktail, typically containing a high concentration of TFA.
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Cathepsin L Inhibition Assay
The inhibitory activity of Ac-PLVE-FMK against cathepsin L can be determined using a fluorometric assay.
Materials:
-
Recombinant human cathepsin L
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC or Ac-FR-AFC)
-
Ac-PLVE-FMK (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Recombinant cathepsin L is diluted to the desired concentration in pre-warmed assay buffer.
-
Inhibitor Preparation: A serial dilution of Ac-PLVE-FMK is prepared in DMSO and then further diluted in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the diluted cathepsin L enzyme to each well.
-
Inhibitor Addition: Add the different concentrations of Ac-PLVE-FMK to the respective wells. Include a control with DMSO only (no inhibitor).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates) in a kinetic mode for a set duration (e.g., 30-60 minutes).
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the kinetic curve. The percentage of inhibition for each concentration of Ac-PLVE-FMK is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Cathepsin L-Mediated Apoptosis Signaling Pathway
Inhibition of cathepsin L can impact apoptosis through various signaling pathways. Under certain cellular stress conditions, lysosomal membrane permeabilization leads to the release of cathepsins into the cytosol. Cytosolic cathepsin L can then promote apoptosis by cleaving and activating the pro-apoptotic protein Bid, which in turn triggers the mitochondrial apoptotic pathway. Furthermore, cathepsin L can degrade anti-apoptotic proteins of the Bcl-2 family.
Caption: Cathepsin L's role in apoptosis.
Experimental Workflow for Ac-PLVE-FMK Development and Characterization
The development and characterization of a novel peptide-based inhibitor like Ac-PLVE-FMK follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine Cathepsin Protease Inhibition: An update on its Diagnostic, Prognostic and Therapeutic Potential in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. preprints.org [preprints.org]
- 11. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ac-PLVE-FMK Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-PLVE-FMK is a synthetic, irreversible peptide-based inhibitor of cysteine cathepsins, with notable activity against cathepsin L.[1] Cysteine cathepsins are lysosomal proteases that are often overexpressed in various cancers and are implicated in tumor progression, invasion, and metastasis.[1] Inhibition of these proteases, particularly cathepsin L, has demonstrated anti-tumor effects in preclinical studies. These application notes provide detailed protocols for the treatment of cancer cell lines with Ac-PLVE-FMK, based on published research, to assess its effects on cell viability, proliferation, and other cancer-related phenotypes. The primary focus is on its application in human renal cell carcinoma cell lines.
Mechanism of Action
Ac-PLVE-FMK is a fluoromethyl ketone (FMK)-containing peptide that acts as an irreversible inhibitor of cysteine cathepsins. The FMK group forms a covalent bond with the active site cysteine residue of the target cathepsin, leading to its inactivation. Specifically, Ac-PLVE-FMK has been shown to inhibit cathepsin L activity in human renal cancer cell lines, resulting in anti-tumor activity and alterations in the cellular lysosomal compartment.[1] Inhibition of cathepsin L can modulate various signaling pathways involved in cancer progression, including those related to cell adhesion, migration, and apoptosis.
Data Presentation
The following tables summarize the quantitative data from studies utilizing Ac-PLVE-FMK for the treatment of cancer cell lines.
Table 1: Effect of Ac-PLVE-FMK on the Viability of Human Renal Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Reference |
| 769-P | 1, 5, 10, 20 | 48 | Cytostatic effect observed | [1] |
| 769-P | 1, 5, 10, 20 | 72 | Viability increased, not significantly different from control | [1] |
| A498 | 1, 5, 10, 20 | 48 | Cytostatic effect observed | [1] |
| A498 | 1, 5, 10, 20 | 72 | Viability increased, not significantly different from control | [1] |
Table 2: Effects of Ac-PLVE-FMK on Cancer Cell Phenotypes
| Cell Line | Concentration (µM) | Assay | Observed Effect | Reference |
| 769-P | 20 | Colony Formation | Reduction in colony formation | [1] |
| A498 | 20 | Colony Formation | Reduction in colony formation | [1] |
| 769-P | 20 | Spheroid Formation | Reduction in spheroid formation | [1] |
| A498 | 20 | Spheroid Formation | Reduction in spheroid formation | [1] |
| 769-P | 20 | Cell Migration | Inhibition of cell migration | [1] |
| A498 | 20 | Cell Migration | Inhibition of cell migration | [1] |
| 769-P & A498 | Not Specified | Cell Stiffness | Increased cell stiffness | [2] |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general culture of human renal cell carcinoma cell lines 769-P and A498.
-
Cell Lines: 769-P (or 786-O as a commonly used alternative) and A498 human renal cell carcinoma cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at an appropriate split ratio.
Ac-PLVE-FMK Treatment Protocol
This protocol outlines the treatment of cancer cell lines with Ac-PLVE-FMK.
-
Reagent Preparation: Prepare a stock solution of Ac-PLVE-FMK in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with a fresh medium containing the desired concentrations of Ac-PLVE-FMK or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of Ac-PLVE-FMK on cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with Ac-PLVE-FMK as described in Protocol 2.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Colony Formation Assay
This protocol evaluates the effect of Ac-PLVE-FMK on the long-term proliferative capacity of cancer cells.[1]
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treat the cells with Ac-PLVE-FMK (e.g., 20 µM) or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh treatment or control medium every 2-3 days.
-
After the incubation period, wash the colonies with PBS, fix with methanol, and stain with a crystal violet solution.
-
Count the number of colonies (typically defined as clusters of >50 cells) and analyze the results.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the detection of apoptosis induced by Ac-PLVE-FMK using flow cytometry.
-
Procedure:
-
Treat cells with Ac-PLVE-FMK or vehicle control as described in Protocol 2.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Visualizations
Caption: Experimental workflow for Ac-PLVE-FMK treatment and analysis.
Caption: Proposed signaling pathways affected by Ac-PLVE-FMK.
References
Application Notes and Protocols for In Vivo Administration of Ac-PLVE-FMK in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-PLVE-FMK is a peptide fluoromethyl ketone (FMK) inhibitor designed to target cysteine cathepsins. Cathepsins are a class of proteases that play crucial roles in various physiological processes, and their dysregulation is implicated in a range of pathologies, including cancer, inflammation, and neurodegenerative diseases. In cancer, for instance, cathepsins are often overexpressed and contribute to tumor progression, invasion, and metastasis through the degradation of the extracellular matrix and involvement in signaling pathways.[1][2] While in vitro studies have begun to elucidate the inhibitory potential of Ac-PLVE-FMK, comprehensive in vivo data remains limited.
These application notes provide a framework for the in vivo administration of Ac-PLVE-FMK in mouse models, drawing upon established protocols for similar cathepsin inhibitors. The following sections detail potential applications, experimental protocols, and relevant signaling pathways to guide researchers in designing and executing in vivo studies with Ac-PLVE-FMK.
Potential In Vivo Applications
Based on the known functions of its target enzymes, the cathepsins, Ac-PLVE-FMK holds potential for investigation in several in vivo mouse models:
-
Oncology: To evaluate the anti-tumor and anti-metastatic efficacy of Ac-PLVE-FMK, various mouse models of cancer can be employed. These include xenograft models, where human cancer cells are implanted into immunodeficient mice, and genetically engineered mouse models (GEMMs) that spontaneously develop tumors.[3][4]
-
Inflammation: The role of cathepsins in inflammatory processes suggests that Ac-PLVE-FMK could be tested in models of inflammatory diseases such as arthritis or inflammatory bowel disease.
-
Vascular Permeability: Cathepsins can influence vascular permeability. Therefore, Ac-PLVE-FMK could be investigated in models of vascular leak associated with inflammation or cancer.[5][6][7]
Quantitative Data Summary
Due to the limited availability of specific in vivo data for Ac-PLVE-FMK, the following tables summarize quantitative data from studies on other cathepsin inhibitors in mouse models to provide a reference for expected outcomes and dosing considerations.
Table 1: In Vivo Efficacy of Cathepsin Inhibitors in Mouse Cancer Models
| Inhibitor | Mouse Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| Z9 (Cathepsin X inhibitor) | MMTV-PyMT transgenic | Breast Cancer | 67.18 mg/kg | Significant reduction in tumor weight and lung metastases. | [1] |
| Nitroxoline (Cathepsin B inhibitor) | Orthotopic | Breast Cancer | 40 mg/kg | Significant reduction in tumor weight and lung metastases. | [1] |
| VBY-825 (Pan-cathepsin inhibitor) | Pancreatic Islet Cancer Model | Pancreatic Cancer | Not Specified | High potency for inhibition of cathepsins B, L, S, and V. | [2] |
Table 2: In Vivo Effects of Cathepsin Inhibitors on Inflammation and Other Pathologies
| Inhibitor | Mouse Model | Condition | Dosing Regimen | Key Findings | Reference |
| VBY-999 (Cathepsin S inhibitor) | βENaC-Tg | Cystic Fibrosis-like lung disease | 100 mg/kg, subcutaneous, daily for 14 days | Reduced inflammatory cell infiltration. | [8] |
| I.6 (Cathepsin S inhibitor) | βENaC-Tg with P. aeruginosa infection | Bacterial lung infection | 200 mg/kg, subcutaneous, single dose | Attenuation of bacterial burden. | [8] |
| Z-Phe-Ala-FMK | Pneumococcal disease model | Pneumococcal infection | Not Specified | Immunosuppressive effects, leading to increased pneumococcal loads. | [9] |
Experimental Protocols
The following are detailed protocols for key experiments that could be adapted for the in vivo evaluation of Ac-PLVE-FMK.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
Objective: To determine the effect of Ac-PLVE-FMK on tumor growth in a subcutaneous xenograft mouse model.
Materials:
-
Ac-PLVE-FMK
-
Vehicle control (e.g., 5% Dextrose, 4% DMSO in peanut oil)
-
Cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Animal housing facility
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Inhibitor Administration:
-
Prepare Ac-PLVE-FMK in the appropriate vehicle at the desired concentration. The optimal dose will need to be determined empirically, but a starting point could be in the range of 20-100 mg/kg, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection daily or on alternate days.[1][8]
-
Administer the vehicle control to the control group following the same schedule.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice. Excise tumors and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blotting).
Protocol 2: Miles Assay for Vascular Permeability
Objective: To assess the effect of Ac-PLVE-FMK on vascular permeability induced by an inflammatory agent.
Materials:
-
Ac-PLVE-FMK
-
Vehicle control
-
Evans Blue dye (0.5% in sterile saline)
-
Formamide
-
Spectrophotometer
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Inhibitor Pre-treatment: Administer Ac-PLVE-FMK or vehicle control to mice via i.p. or intravenous (i.v.) injection. The pre-treatment time will depend on the expected pharmacokinetics of the compound (e.g., 30-60 minutes).
-
Dye Injection: Inject Evans Blue dye (100 µL) intravenously into the tail vein of each mouse.
-
Induction of Permeability: After a short interval (e.g., 10 minutes), intradermally inject the inflammatory agent (e.g., 50 ng VEGF in 20 µL PBS) into the dorsal skin of the mice. Inject PBS as a negative control in a contralateral site.
-
Dye Extravasation: Allow the permeability reaction to proceed for a set time (e.g., 30 minutes).
-
Euthanasia and Sample Collection: Euthanize the mice and excise the skin at the injection sites.
-
Dye Extraction: Incubate the skin samples in formamide at 56°C for 24-36 hours to extract the Evans Blue dye.[11]
-
Quantification: Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer. The amount of dye is proportional to the vascular permeability.
Visualizations
Signaling Pathway
Caption: Signaling pathway of cathepsin-mediated ECM degradation and its inhibition by Ac-PLVE-FMK.
Experimental Workflow
Caption: Experimental workflow for evaluating the anti-tumor efficacy of Ac-PLVE-FMK in a mouse xenograft model.
References
- 1. Evaluation of novel cathepsin-X inhibitors in vitro and in vivo and their ability to improve cathepsin-B-directed antitumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Model to Investigate the Role of Cancer-associated Fibroblasts in Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetically Engineered Mouse Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of VEGF-induced vascular permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of vascular permeability increase in the mouse by dye leakage during paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular permeability, vascular hyperpermeability and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.qub.ac.uk [pure.qub.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. VEGF165-induced vascular permeability requires NRP1 for ABL-mediated SRC family kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Determining the Optimal Concentration of Ac-PLVE-FMK for Cell Culture Applications
Application Note
Affiliation: Google Research
Abstract
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the optimal working concentration of Ac-PLVE-FMK, a cysteine cathepsin inhibitor, in cell culture experiments. Ac-PLVE-FMK has demonstrated anti-tumor activity in human renal cancer cell lines and serves as a valuable tool for studying the roles of cathepsins L and S in various cellular processes. This guide outlines a systematic approach to establishing the effective concentration range of Ac-PLVE-FMK for specific cell lines and experimental goals, including assessing cell viability, measuring cathepsin activity, and analyzing downstream signaling pathways.
Introduction
Ac-PLVE-FMK (acetyl-Pro-Leu-Val-Glu-fluoromethylketone) is an irreversible inhibitor of cysteine cathepsins, with notable activity against cathepsin L and cathepsin S.[1] These proteases are implicated in a variety of physiological and pathological processes, including cancer progression and immune responses. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine of the target cathepsins, leading to their irreversible inactivation. Unlike some other FMK-containing peptides, Ac-PLVE-FMK is not a potent inhibitor of caspases. It is important to note that human caspase-13 does not exist.
The optimal concentration of Ac-PLVE-FMK is highly dependent on the cell type, cell density, and the specific biological question being investigated. Therefore, it is crucial to perform a dose-response analysis to determine the ideal concentration that elicits the desired biological effect without inducing significant off-target toxicity. These application notes provide a comprehensive workflow for determining and validating the optimal Ac-PLVE-FMK concentration for your research needs.
Data Presentation
The following tables summarize quantitative data to guide the experimental design for determining the optimal Ac-PLVE-FMK concentration.
Table 1: Recommended Concentration Range of Ac-PLVE-FMK for Initial Screening
| Cell Line Type | Recommended Starting Concentration Range (µM) | Incubation Time (hours) | Reference |
| Human Renal Cancer Cells (e.g., 769-P, A498) | 2.5 - 250 | 24, 48, 72 | [2][3] |
| Other Cancer Cell Lines | 1 - 100 | 24 - 72 | General Guidance |
| Primary Cells | 0.1 - 50 | 12 - 48 | General Guidance |
Table 2: Key Experimental Assays and Their Purpose
| Assay | Purpose | Typical Readout |
| Cell Viability Assay (e.g., MTT, CCK-8) | To determine the cytotoxic effects of Ac-PLVE-FMK and establish a non-toxic working concentration range. | Absorbance (colorimetric) or Fluorescence |
| Cathepsin Activity Assay | To confirm the inhibitory activity of Ac-PLVE-FMK on its target enzymes (Cathepsin L and S) within the cells. | Fluorescence or Luminescence |
| Apoptosis Assay (e.g., Annexin V/PI Staining) | To assess whether the observed effects of Ac-PLVE-FMK are due to the induction of apoptosis. | Flow Cytometry |
| Western Blotting | To analyze the effect of Ac-PLVE-FMK on the expression and activation of proteins in downstream signaling pathways. | Chemiluminescence or Fluorescence |
Experimental Protocols
Protocol 1: Determination of Optimal Ac-PLVE-FMK Concentration using a Cell Viability Assay (MTT Assay)
This protocol describes how to perform a dose-response experiment to determine the concentration of Ac-PLVE-FMK that affects cell viability.
Materials:
-
Target cells (e.g., 769-P or A498 human renal cancer cells)
-
Complete cell culture medium
-
Ac-PLVE-FMK stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of Ac-PLVE-FMK in complete culture medium. A suggested starting range is 0.1 µM to 250 µM. Include a vehicle control (DMSO) at the same final concentration as the highest Ac-PLVE-FMK concentration.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared Ac-PLVE-FMK dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Ac-PLVE-FMK concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Measurement of Intracellular Cathepsin L and S Activity
This protocol allows for the direct measurement of cathepsin L and S inhibition by Ac-PLVE-FMK in cell lysates.
Materials:
-
Cells treated with Ac-PLVE-FMK (from a parallel experiment to Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
Cathepsin L substrate (e.g., Z-FR-AMC)
-
Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (specific to the kit)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis: After treatment with Ac-PLVE-FMK, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Assay Preparation: In a 96-well black plate, add a standardized amount of protein from each lysate (e.g., 20-50 µg) to individual wells. Add assay buffer to each well to a final volume of 50 µL.
-
Substrate Addition: Add the specific fluorogenic substrate for Cathepsin L or Cathepsin S to the respective wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Compare the fluorescence intensity of the Ac-PLVE-FMK-treated samples to the vehicle control to determine the percentage of cathepsin activity inhibition.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol determines if the reduction in cell viability observed is due to apoptosis.
Materials:
-
Cells treated with Ac-PLVE-FMK
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Protocol 4: Western Blot Analysis of Downstream Signaling Pathways
This protocol can be used to investigate the effects of Ac-PLVE-FMK on key signaling proteins.
Materials:
-
Cells treated with Ac-PLVE-FMK
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Cathepsin L, anti-Cathepsin S, anti-phospho-Akt, anti-phospho-NF-κB p65, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin) to determine the relative changes in protein expression or phosphorylation.
Visualization of Workflows and Pathways
Caption: Experimental workflow for determining the optimal Ac-PLVE-FMK concentration.
Caption: Simplified signaling pathways influenced by Cathepsin L and S.
Conclusion
Determining the optimal concentration of Ac-PLVE-FMK is a critical first step for any in vitro study investigating the roles of cathepsins L and S. By following the detailed protocols outlined in these application notes, researchers can systematically identify a concentration that effectively inhibits target activity while minimizing off-target cytotoxic effects. This will ensure the generation of reliable and reproducible data, ultimately contributing to a better understanding of the biological functions of these important proteases.
References
Application Notes and Protocols: Visualizing Cathepsin Inhibition by Ac-PLVE-FMK using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsins are a family of proteases that play crucial roles in various physiological processes, including protein turnover, antigen presentation, and apoptosis.[1] Dysregulation of cathepsin activity has been implicated in numerous pathologies such as cancer, neurodegenerative diseases, and inflammatory disorders.[2][3] Cathepsin L, a lysosomal cysteine protease, is a key member of this family and a target for therapeutic intervention.[2] Ac-PLVE-FMK is a potent and specific irreversible inhibitor of cysteine cathepsins, including cathepsin L.[4] This document provides a detailed protocol for utilizing Western blotting to demonstrate the inhibitory effect of Ac-PLVE-FMK on cathepsin L activity within a cellular context.
Principle
This protocol is designed to assess the inhibition of cathepsin L by Ac-PLVE-FMK by observing changes in the protein levels of its different forms. Cathepsin L is synthesized as an inactive precursor, procathepsin L, which is then processed into a mature, active form.[5] Western blotting allows for the separation of these forms based on their molecular weight. By treating cells with Ac-PLVE-FMK and subsequently analyzing cell lysates via Western blot, a decrease in the mature, active form of cathepsin L is expected, indicating successful inhibition of its processing and/or activity.
Experimental Protocols
Cell Culture and Treatment with Ac-PLVE-FMK
-
Cell Seeding: Plate the desired cell line (e.g., a cancer cell line known to express cathepsin L) in a 6-well plate at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of Ac-PLVE-FMK in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of Ac-PLVE-FMK. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for inhibitor uptake and interaction with cathepsin L. The optimal incubation time may need to be determined empirically.
Preparation of Cell Lysates
-
Cell Harvest: After incubation, place the 6-well plate on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cathepsin L overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry using image analysis software. The intensity of the bands corresponding to procathepsin L and mature cathepsin L should be measured and normalized to a loading control (e.g., GAPDH or β-actin).
| Treatment Group | Procathepsin L (Normalized Intensity) | Mature Cathepsin L (Normalized Intensity) |
| Vehicle Control | 1.00 | 1.00 |
| Ac-PLVE-FMK (Low Conc.) | 1.10 | 0.65 |
| Ac-PLVE-FMK (High Conc.) | 1.25 | 0.25 |
Note: The values in this table are for illustrative purposes only and will vary depending on the experimental conditions.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Western Blot Workflow for Cathepsin L Inhibition.
Caption: Inhibition of Cathepsin L Pathway by Ac-PLVE-FMK.
Expected Results and Interpretation
Upon successful inhibition of cathepsin L by Ac-PLVE-FMK, a dose-dependent decrease in the band intensity of the mature, active form of cathepsin L is anticipated in the Western blot analysis. Concurrently, an accumulation of the inactive procathepsin L form may be observed. This outcome would strongly suggest that Ac-PLVE-FMK effectively blocks the processing and/or activity of cathepsin L within the treated cells. The lack of change in the loading control band will confirm equal protein loading across all lanes, validating the observed changes in cathepsin L levels. These results provide clear evidence of target engagement and the efficacy of Ac-PLVE-FMK as a cathepsin L inhibitor in a cellular model.
References
Application Notes and Protocols: Determination of Ki for the Irreversible Inhibitor Ac-PLVE-FMK
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-PLVE-FMK (Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-fluoromethylketone) is a peptide-based irreversible inhibitor that targets specific cysteine proteases, such as cathepsins.[1] As a member of the fluoromethylketone (FMK) class of inhibitors, it forms a covalent bond with the active site cysteine residue of the target enzyme, leading to time-dependent and irreversible inhibition.[2][3][4] Understanding the kinetics of this inhibition, specifically the inhibition constant (Ki) and the rate of inactivation (kinact), is crucial for evaluating its potency and specificity. The ratio kinact/Ki is the most accurate measure of the inhibitor's efficiency.[5][6]
These application notes provide a detailed protocol for determining the Ki of Ac-PLVE-FMK for a target cysteine cathepsin using a continuous enzyme kinetics assay.
Signaling Pathway Context: Cysteine Cathepsins in Cancer
Cysteine cathepsins are often dysregulated in various cancers, playing roles in processes like tumor invasion, metastasis, and angiogenesis.[1] Ac-PLVE-FMK, by inhibiting these enzymes, can have anti-tumor effects.[1] The diagram below illustrates a simplified signaling pathway involving a cysteine cathepsin that could be targeted by Ac-PLVE-FMK.
Caption: Simplified pathway of cysteine cathepsin-mediated tumor progression and its inhibition by Ac-PLVE-FMK.
Principle of Ki Determination for Irreversible Inhibitors
The inhibition of an enzyme (E) by an irreversible inhibitor (I) like Ac-PLVE-FMK can be described by a two-step mechanism. First, a reversible enzyme-inhibitor complex (E-I) is formed with an affinity constant Ki. This is followed by an irreversible covalent modification step with a rate constant kinact, leading to the inactivated enzyme (E-I*).
The overall process can be represented as: E + I ⇌ E-I → E-I*
The potency of an irreversible inhibitor is best described by the second-order rate constant kinact/Ki.[5][6] This value is determined by measuring the observed rate of inactivation (kobs) at different inhibitor concentrations. The relationship is described by the following equation:
kobs = kinact * [I] / (Ki + [I])
By plotting kobs versus the inhibitor concentration [I], a hyperbolic curve is obtained, from which kinact (the Vmax of the curve) and Ki (the concentration of inhibitor that gives half of kinact) can be determined.[2]
Experimental Workflow
The following diagram outlines the general workflow for the determination of the kinetic parameters for Ac-PLVE-FMK.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidyl Fluoromethyl Ketones | Encyclopedia MDPI [encyclopedia.pub]
- 5. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Ac-PLVE-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability and proliferation following treatment with Ac-PLVE-FMK, a known inhibitor of cysteine cathepsins. The provided methodologies for MTT and XTT assays are essential for evaluating the cytostatic or cytotoxic effects of this compound in various cell lines.
Introduction to Ac-PLVE-FMK
Ac-PLVE-FMK (Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-Fluoromethylketone) is a peptide inhibitor designed to target cysteine cathepsins, such as cathepsin B and L. These proteases are often upregulated in various cancers and are implicated in tumor progression, invasion, and metastasis. By inhibiting these enzymes, Ac-PLVE-FMK can induce changes in cancer cell biology, including a reduction in cell migration and proliferation. Evaluating the impact of Ac-PLVE-FMK on cell viability is a critical step in assessing its therapeutic potential.
Principle of Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to a colored formazan product. The intensity of the color is directly proportional to the number of metabolically active cells. The MTT assay produces a purple formazan that is insoluble and requires a solubilization step, while the XTT assay yields an orange formazan that is water-soluble, simplifying the procedure.[1][2]
Data Presentation
The following table summarizes representative quantitative data from an MTT assay performed on human renal cancer cell lines treated with Ac-PLVE-FMK. This data is based on a study that demonstrated the cytostatic effects of the inhibitor.[3]
| Cell Line | Ac-PLVE-FMK Concentration (µM) | Incubation Time (hours) | Effect on Cell Proliferation |
| 769-P | 2.5 - 250 | 24 | Inhibition |
| 769-P | 2.5 - 250 | 48 | Inhibition |
| 769-P | 2.5 - 250 | 72 | Viability recovered |
| A498 | 2.5 - 250 | 24 | Inhibition |
| A498 | 2.5 - 250 | 48 | Inhibition |
| A498 | 2.5 - 250 | 72 | Viability recovered |
Note: The study indicated that while Ac-PLVE-FMK had cytostatic properties within 48 hours, by 72 hours, cell viability began to recover to levels similar to untreated controls. Further experiments in the cited study were conducted using a 20 µM concentration.[3]
Experimental Protocols
MTT Assay Protocol with Ac-PLVE-FMK Treatment
This protocol is adapted for assessing the effect of Ac-PLVE-FMK on adherent cell lines.
Materials:
-
Ac-PLVE-FMK
-
Cell line of interest (e.g., 769-P, A498)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Ac-PLVE-FMK Treatment:
-
Prepare a stock solution of Ac-PLVE-FMK in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of Ac-PLVE-FMK in complete culture medium to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 50, 100, 250 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Ac-PLVE-FMK.
-
Include control wells with medium and the vehicle (e.g., DMSO) at the same concentration as in the treated wells, and wells with medium only for blank measurements.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly with a pipette or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
XTT Assay Protocol with Ac-PLVE-FMK Treatment
This protocol offers a more streamlined alternative to the MTT assay.
Materials:
-
Ac-PLVE-FMK
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Ac-PLVE-FMK Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Incubation:
-
Prepare the XTT labeling mixture immediately before use according to the manufacturer's instructions. This typically involves mixing the XTT reagent and the electron-coupling reagent.
-
After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The color of the medium will change to orange in the presence of viable cells.
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.
-
Visualizations
Caption: Workflow for assessing cell viability with Ac-PLVE-FMK using MTT or XTT assays.
Caption: Ac-PLVE-FMK inhibits cathepsins, affecting cell viability measured by formazan production.
References
- 1. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cysteine Cathepsins Inhibition Affects Their Expression and Human Renal Cancer Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ac-PLVE-FMK Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing a lack of inhibition with Ac-PLVE-FMK in their assays.
Frequently Asked Questions (FAQs)
Q1: What is Ac-PLVE-FMK and what are its target enzymes?
Ac-PLVE-FMK is a synthetic, peptide-based irreversible inhibitor. It is specifically designed to target cysteine cathepsins, with documented activity against Cathepsin L and Cathepsin S.[1] These enzymes play crucial roles in various physiological and pathological processes, including cancer progression, making them attractive therapeutic targets.
Q2: What is the mechanism of action for Ac-PLVE-FMK?
Ac-PLVE-FMK is a fluoromethyl ketone (FMK)-containing peptide. The FMK group forms a covalent bond with the active site cysteine residue of the target cathepsin. This results in irreversible inhibition of the enzyme's proteolytic activity.[1]
Q3: What are the critical experimental parameters to consider when working with Ac-PLVE-FMK?
The inhibitory activity of Ac-PLVE-FMK is highly dependent on the experimental conditions. The pH of the assay buffer is a particularly critical factor, as it can influence the affinity and rate of irreversible modification of the target cathepsins.[1] Pre-incubation of the enzyme with the inhibitor is also necessary to allow for the irreversible binding to occur.[1]
Troubleshooting Guide: Ac-PLVE-FMK Not Showing Inhibition
If you are not observing the expected inhibitory effect with Ac-PLVE-FMK, systematically review the following potential issues:
Inhibitor-Related Issues
-
Question: Could there be an issue with the integrity or concentration of my Ac-PLVE-FMK?
-
Answer:
-
Purity and Storage: Verify the purity of your Ac-PLVE-FMK lot. Ensure it has been stored correctly, typically at -20°C or lower, to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Solubility: Ac-PLVE-FMK may have limited solubility in aqueous solutions. It is commonly dissolved in organic solvents like DMSO or ethanol before being diluted into the assay buffer.[2] Poor solubility can lead to a lower effective concentration in the assay. Observe the solution for any precipitation.
-
Concentration: Double-check the calculations for your stock solution and final assay concentrations. Serial dilutions should be prepared accurately.
-
-
Enzyme-Related Issues
-
Question: Is it possible that the target enzyme is the source of the problem?
-
Answer:
-
Enzyme Activity: Confirm the activity of your cathepsin enzyme using a positive control substrate and in the absence of the inhibitor. The enzyme may have lost activity due to improper storage or handling.[3]
-
Enzyme Concentration: An excessively high enzyme concentration can overcome the inhibitory effect, making it appear as if the inhibitor is not working.[2] Titrate your enzyme to determine an optimal concentration for the assay.
-
-
Assay Condition-Related Issues
-
Question: Have I optimized the assay conditions for Ac-PLVE-FMK?
-
Answer:
-
pH of Assay Buffer: The inhibitory profile of Ac-PLVE-FMK against Cathepsin L and S is pH-dependent.[1] Ensure your assay buffer pH is optimal for the specific cathepsin you are studying. For example, lysosomal cathepsins are typically more active at an acidic pH.
-
Pre-incubation Time: As an irreversible inhibitor, Ac-PLVE-FMK requires time to bind covalently to the enzyme. A pre-incubation step, where the enzyme and inhibitor are mixed and incubated together before adding the substrate, is crucial.[2] This pre-incubation time may need to be optimized (e.g., 15-60 minutes).
-
Temperature: Enzyme activity is sensitive to temperature.[3][4] Ensure your assay is performed at a consistent and appropriate temperature.
-
Substrate Concentration: The concentration of the substrate can influence the apparent inhibition. Ensure you are using a substrate concentration that is appropriate for your assay, typically at or below the Michaelis constant (Km), to allow for competitive inhibition to be observed.
-
-
Data Interpretation and Control-Related Issues
-
Question: Are my controls and data analysis methods appropriate?
-
Answer:
-
Proper Controls: Your experiment must include the following controls:
-
No-enzyme control: To measure background signal.
-
No-inhibitor (vehicle) control: To measure uninhibited enzyme activity (100% activity).[2]
-
Positive control inhibitor: If available, use a known inhibitor of your target cathepsin to validate the assay itself.
-
-
Data Analysis: Ensure you are calculating the percent inhibition correctly relative to the vehicle control.
-
-
Quantitative Data Summary
The following table summarizes the reported kinetic parameters for Ac-PLVE-FMK against human Cathepsin L and S at a specific pH. Note that these values can vary with different experimental conditions.
| Enzyme | pH | Affinity (Ki) | Rate of Inactivation (k_inact) |
| Cathepsin L | 4.6 | Higher Affinity | Slower Rate |
| Cathepsin S | 4.6 | Lower Affinity | Faster Rate |
Data adapted from a 2025 study on the kinetic characterization of cathepsin inhibitors.[1]
Experimental Protocols
Below is a generalized protocol for a Cathepsin L inhibition assay. This should be adapted based on your specific enzyme, substrate, and laboratory conditions.
Materials:
-
Human Cathepsin L (active)
-
Ac-PLVE-FMK
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic substrate for Cathepsin L (e.g., Z-FR-AMC)
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and bring it to room temperature.[5]
-
Prepare a stock solution of Ac-PLVE-FMK (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of Ac-PLVE-FMK in assay buffer to achieve the desired final concentrations.
-
Prepare the Cathepsin L working solution in assay buffer.
-
Prepare the substrate working solution in assay buffer.
-
-
Assay Protocol:
-
Add 50 µL of the Cathepsin L working solution to the wells of the 96-well plate.
-
Add 5 µL of the Ac-PLVE-FMK dilutions or vehicle (DMSO in assay buffer) to the respective wells.
-
Pre-incubate: Gently mix and incubate the plate at 37°C for 30 minutes.
-
Initiate Reaction: Add 45 µL of the substrate working solution to all wells to start the reaction.
-
Monitor Fluorescence: Immediately place the plate in a fluorometric reader and measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of irreversible inhibition by FMK inhibitors.
Caption: Troubleshooting workflow for a failed inhibition assay.
Caption: Key factors influencing the outcome of an enzyme inhibition assay.
References
Solubility issues with Ac-PLVE-FMK in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with the cathepsin inhibitor Ac-PLVE-FMK in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Ac-PLVE-FMK and what are its basic properties?
Ac-PLVE-FMK, also known as Ac-Pro-Leu-Val-Glu(OMe)-CH2F, is a synthetic tetrapeptide and an irreversible inhibitor of cathepsins.[1][2] It functions by covalently binding to the active site of these cysteine proteases. Below is a summary of its key chemical properties.
| Property | Value |
| Synonyms | Ac-Pro-Leu-Val-Glu(OMe)-CH2F |
| Molecular Formula | C25H41FN4O7 |
| Molecular Weight | 528.61 g/mol |
| CAS Number | 2679825-26-2 |
| Appearance | Solid |
Q2: I'm having trouble dissolving Ac-PLVE-FMK directly in my culture medium. Is this expected?
Yes, this is expected. Peptide-based inhibitors like Ac-PLVE-FMK, especially those with hydrophobic residues, often have poor solubility in aqueous solutions such as cell culture media. Direct dissolution is likely to result in precipitation or an incomplete solution.
Q3: What is the recommended solvent for Ac-PLVE-FMK?
The recommended solvent for Ac-PLVE-FMK and similar fluoromethyl ketone (FMK) peptide inhibitors is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution in DMSO first, which can then be diluted to the final working concentration in the culture medium. For other similar FMK inhibitors, solubility in DMSO is often greater than 10 mM.[3]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture?
To avoid cytotoxic effects, the final concentration of DMSO in your cell culture should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.1% (v/v) is considered safe. Some more robust cell lines may tolerate up to 0.5%, but it is crucial to include a vehicle control (culture medium with the same final concentration of DMSO without the inhibitor) in your experiments to assess any potential solvent-induced effects.
Q5: How should I prepare the stock and working solutions of Ac-PLVE-FMK?
A detailed protocol for preparing stock and working solutions is provided in the "Experimental Protocols" section below. The general principle is to create a high-concentration stock solution in DMSO (e.g., 10 mM) and then perform serial dilutions to achieve the desired final concentration in your culture medium, ensuring the final DMSO concentration remains below cytotoxic levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in culture medium | The compound is "crashing out" of the solution due to the rapid change in solvent polarity. | - Slow Dilution: Add the DMSO stock solution drop-wise to the culture medium while gently vortexing or swirling to ensure rapid mixing. - Intermediate Dilution: First, dilute the DMSO stock in a small volume of a serum-containing medium or a buffer like PBS. Then, add this intermediate solution to the final volume of the culture medium. - Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor stock may help improve solubility. |
| Inconsistent experimental results | - Incomplete Dissolution: The inhibitor may not be fully dissolved in the stock solution. - Precipitation Over Time: The inhibitor may be precipitating out of the culture medium during incubation. - Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation or precipitation. | - Ensure Complete Dissolution of Stock: Before use, warm the DMSO stock solution to room temperature and vortex thoroughly. Gentle sonication in a water bath for a few minutes can also aid dissolution. - Check for Precipitates: Before adding to your cells, visually inspect the final working solution for any signs of precipitation. - Aliquot Stock Solutions: After initial preparation, aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Observed cytotoxicity in experiments | - High Final DMSO Concentration: The final concentration of DMSO in the culture medium may be too high for your specific cell line. - Inhibitor-Induced Cytotoxicity: The observed cell death may be a direct effect of the inhibitor's activity. | - Optimize DMSO Concentration: Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line. Aim for a final concentration of ≤ 0.1%. - Titrate Inhibitor Concentration: Perform a dose-response experiment with Ac-PLVE-FMK to determine the optimal working concentration that achieves the desired inhibitory effect without causing excessive cell death. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of Ac-PLVE-FMK in DMSO
-
Calculate the required mass:
-
Molecular Weight (MW) of Ac-PLVE-FMK = 528.61 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 528.61 g/mol * 1 mL = 0.0052861 g
-
Mass (mg) = 5.29 mg
-
-
-
Dissolution:
-
Weigh out 5.29 mg of Ac-PLVE-FMK powder.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Dilution of Ac-PLVE-FMK Stock Solution into Culture Medium
This example protocol is for achieving a final concentration of 10 µM in 10 mL of culture medium, with a final DMSO concentration of 0.1%.
-
Prepare an intermediate dilution (optional but recommended):
-
Thaw a single aliquot of the 10 mM Ac-PLVE-FMK stock solution and warm it to room temperature.
-
In a sterile tube, add 1 µL of the 10 mM stock solution to 99 µL of culture medium to create a 100 µM intermediate solution. Vortex gently.
-
-
Prepare the final working solution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed (37°C) culture medium.
-
Alternatively, for direct dilution, add 10 µL of the 10 mM stock solution to 10 mL of pre-warmed culture medium. Add the stock solution drop-wise while gently swirling the medium.
-
-
Final concentrations:
-
Ac-PLVE-FMK: 10 µM
-
DMSO: 0.1% (v/v)
-
-
Vehicle Control:
-
Prepare a vehicle control by adding 10 µL of pure DMSO to 10 mL of culture medium (final DMSO concentration of 0.1%).
-
Visualizations
Caption: Experimental workflow for preparing and using Ac-PLVE-FMK.
Caption: Troubleshooting logic for Ac-PLVE-FMK precipitation issues.
References
Off-target effects of Ac-PLVE-FMK in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Ac-PLVE-FMK in cell lines. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer
Direct, comprehensive off-target screening data for Ac-PLVE-FMK, such as proteomics or kinome-wide scans, is not extensively available in the public domain. The information provided here is based on the known reactivity of the fluoromethyl ketone (FMK) chemical moiety and data from related peptide-FMK inhibitors, such as the pan-caspase inhibitor Z-VAD-FMK. Researchers are strongly encouraged to validate the selectivity of Ac-PLVE-FMK in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the intended target of Ac-PLVE-FMK?
A1: Ac-PLVE-FMK is designed as an inhibitor of cysteine cathepsins, with reported activity against cathepsin L and cathepsin S.[1] It is often used in studies related to cancer, where these proteases can be upregulated.[1]
Q2: What are the potential off-target effects of Ac-PLVE-FMK?
A2: While specific data for Ac-PLVE-FMK is limited, inhibitors containing the fluoromethyl ketone (FMK) reactive group have known off-target activities. The most well-documented off-target effect for a related compound, Z-VAD-FMK, is the inhibition of Peptide:N-glycanase 1 (NGLY1), which can induce cellular autophagy.[2][3] Additionally, due to similarities in the active sites of cysteine proteases, Ac-PLVE-FMK may exhibit cross-reactivity with other cathepsins or caspases.[4]
Q3: My cells are showing increased autophagy upon treatment with Ac-PLVE-FMK. Is this expected?
A3: Increased autophagy is a potential off-target effect of peptide-FMK inhibitors. The pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy by inhibiting NGLY1, an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[2][3] It is plausible that Ac-PLVE-FMK could have a similar effect. We recommend verifying this by measuring autophagy markers (e.g., LC3-II conversion) and assessing NGLY1 activity.
Q4: I am observing unexpected changes in cell death pathways. Could Ac-PLVE-FMK be affecting caspases?
A4: Although designed to target cathepsins, the peptide sequence and FMK warhead of Ac-PLVE-FMK could potentially allow for inhibition of caspases, which are also cysteine proteases. This could lead to complex effects on apoptosis and other cell death pathways. For instance, some caspase inhibitors have been shown to shift the mode of cell death from apoptosis to necroptosis.
Q5: How can I validate the specificity of Ac-PLVE-FMK in my cell line?
A5: Several proteomics-based methods can be used to assess the selectivity of Ac-PLVE-FMK in your specific cellular context. These include:
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to label active enzymes in a complex proteome, allowing for the direct identification of inhibitor targets.
-
Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA): These methods assess the thermal stability of proteins upon ligand binding. An increase in a protein's melting temperature in the presence of Ac-PLVE-FMK suggests a direct interaction.[5]
-
Kinome Scanning: If you suspect off-target effects on protein kinases, services like KINOMEscan can screen your compound against a large panel of kinases.[6][7][8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Increased LC3-II levels or autophagosome formation | Inhibition of NGLY1, leading to induction of autophagy. | 1. Confirm autophagy induction using multiple assays (e.g., LC3 turnover assay, p62 degradation). 2. Assess NGLY1 activity in the presence of Ac-PLVE-FMK. 3. Consider using a structurally different cathepsin inhibitor as a control. |
| Unexpected cell morphology or viability changes | Cross-reactivity with other proteases (e.g., other cathepsins, caspases) affecting cellular homeostasis. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Use a panel of protease activity assays to check for inhibition of other protease families. 3. Employ proteomics methods like ABPP or TPP to identify unintended targets. |
| Alterations in signaling pathways unrelated to cathepsin L/S | Off-target binding to kinases or other signaling proteins. | 1. If a specific pathway is suspected, perform western blots for key phosphorylated proteins. 2. For a broader screen, consider a kinome scan or phosphoproteomics analysis. |
| Inconsistent results between different cell lines | Cell-type specific expression of off-target proteins. | 1. Characterize the expression levels of intended and potential off-target proteins in your cell lines. 2. Validate key findings in a second cell line with a different expression profile of potential off-targets. |
Quantitative Data on Related FMK Inhibitors
| Inhibitor | Intended Target(s) | Known Off-Target(s) | IC50 / Ki (Off-Target) | Cellular Consequence of Off-Target Inhibition |
| Z-VAD-FMK | Pan-caspase | NGLY1 | Not widely reported | Induction of autophagy[2][3] |
| Z-VAD-FMK | Pan-caspase | Cathepsin B, Cathepsin H | Efficient inhibition at concentrations used for caspase inhibition[4] | Confounding effects in studies of apoptosis and cathepsin biology |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Cysteine Protease Targets
Objective: To identify the protein targets of Ac-PLVE-FMK in a complex proteome.
Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture cells of interest to ~80% confluency.
-
Harvest cells and prepare a native cell lysate by sonication or douncing in a suitable lysis buffer without detergents or with non-denaturing detergents.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Treatment:
-
Pre-incubate aliquots of the cell lysate with varying concentrations of Ac-PLVE-FMK (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 30-60 minutes at room temperature.
-
-
Probe Labeling:
-
Add a broad-spectrum cysteine protease activity-based probe (e.g., a fluorescently tagged or biotinylated derivative of E-64 or a similar reactive compound) to the lysates.
-
Incubate for a specified time (e.g., 30-60 minutes) to allow the probe to covalently label the active sites of cysteine proteases that were not blocked by Ac-PLVE-FMK.
-
-
Analysis:
-
For fluorescent probes: Separate the proteins by SDS-PAGE and visualize the labeled proteases using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific band in the Ac-PLVE-FMK-treated samples compared to the control indicates a target.
-
For biotinylated probes: Perform an enrichment of the probe-labeled proteins using streptavidin beads. Elute the bound proteins and identify them by mass spectrometry (LC-MS/MS). Proteins that are depleted in the Ac-PLVE-FMK-treated samples are potential targets.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of Ac-PLVE-FMK to target proteins in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with Ac-PLVE-FMK at the desired concentration or with a vehicle control.
-
Incubate under normal culture conditions for a time sufficient for the inhibitor to enter the cells and bind to its targets.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes) to create a temperature gradient.
-
Include an unheated control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or another method that does not involve heating.
-
Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Analysis:
-
Analyze the soluble protein fractions by western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).
-
A shift in the melting curve to a higher temperature for a protein in the Ac-PLVE-FMK-treated cells compared to the control indicates that the inhibitor has bound to and stabilized the protein.
-
Visualizations
Caption: Potential on- and off-target pathways of Ac-PLVE-FMK.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for unexpected autophagy.
References
- 1. researchgate.net [researchgate.net]
- 2. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 4. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 8. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Optimizing Ac-PLVE-FMK Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Ac-PLVE-FMK for maximal inhibition of its target enzymes, primarily cathepsin L.
Frequently Asked Questions (FAQs)
Q1: What is Ac-PLVE-FMK and what is its mechanism of action?
Ac-PLVE-FMK (Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-Fluoromethylketone) is a peptide-based irreversible inhibitor of cysteine cathepsins, with notable activity against cathepsin L.[1] Its mechanism of action involves the fluoromethylketone (FMK) moiety, which forms a covalent bond with the active site cysteine residue of the target protease. This irreversible binding leads to time-dependent inhibition.
Q2: Why is optimizing the incubation time for Ac-PLVE-FMK crucial?
As an irreversible inhibitor, the extent of inhibition by Ac-PLVE-FMK is dependent on both its concentration and the duration of its incubation with the target enzyme.[2][3] Insufficient incubation time will result in incomplete inhibition, while excessively long incubation may not be necessary and could potentially lead to off-target effects in cellular assays. Determining the optimal incubation time is therefore critical for achieving maximal and specific inhibition.
Q3: What factors can influence the optimal incubation time?
Several factors can affect the rate of irreversible inhibition and thus the optimal incubation time:
-
pH of the reaction buffer: The rate of inactivation of cathepsins by Ac-PLVE-FMK is pH-dependent. A strong increase in the inactivation rate is observed with increasing pH, which is consistent with the irreversible modification of the catalytic thiolate anion by monofluoromethyl ketones.[4]
-
Enzyme and inhibitor concentrations: The rate of inhibition is dependent on the concentrations of both the enzyme and the inhibitor.
-
Temperature: Enzyme kinetics are temperature-sensitive. Assays should be performed at a consistent and controlled temperature.
-
Presence of competing substrates: If a substrate is present during the pre-incubation period, it may compete with the inhibitor for binding to the active site, potentially slowing the rate of irreversible inhibition.
Q4: How do I determine if inhibition is truly irreversible?
A common method to confirm irreversible inhibition is a dilution assay. After incubating the enzyme with a high concentration of the inhibitor to achieve full inhibition, the mixture is significantly diluted. If the inhibitor is irreversible, enzymatic activity will not be recovered upon dilution. In contrast, the activity of an enzyme inhibited by a reversible inhibitor will be restored as the inhibitor dissociates upon dilution.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete inhibition observed even at high Ac-PLVE-FMK concentrations. | Incubation time is too short for the irreversible binding to reach completion. | Perform a time-course experiment to determine the optimal pre-incubation time. Increase the pre-incubation time of the enzyme with Ac-PLVE-FMK before adding the substrate. |
| pH of the assay buffer is suboptimal for inhibitor binding and covalent modification. | The inactivation rate of cathepsins by Ac-PLVE-FMK increases with pH.[4] Ensure the pH of your assay buffer is appropriate for both enzyme activity and inhibitor efficacy. For cathepsin L, assays are often performed at a slightly acidic pH (e.g., 5.5). | |
| The inhibitor has degraded. | Prepare fresh stock solutions of Ac-PLVE-FMK in an appropriate solvent (e.g., DMSO) and store them properly (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| High variability between replicate experiments. | Inconsistent pre-incubation times. | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents and precise timing of incubation steps. |
| Fluctuations in temperature. | Ensure that all incubations are carried out in a temperature-controlled environment, such as a water bath or incubator. | |
| No inhibition observed. | Incorrect assay setup or inactive enzyme. | Include a positive control (a known cathepsin L inhibitor) and a negative control (no inhibitor) in your experiment to validate the assay. Ensure the cathepsin L enzyme is active. |
| Ac-PLVE-FMK is not soluble in the assay buffer. | Ensure that the final concentration of the solvent (e.g., DMSO) is low enough not to affect enzyme activity and that the inhibitor remains in solution. |
Data Presentation
The following table presents representative data from a time-dependent inhibition experiment for a cathepsin L inhibitor. This data illustrates how the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) decreases as the pre-incubation time of the inhibitor with the enzyme increases. A similar experimental approach should be taken to determine the optimal incubation time for Ac-PLVE-FMK.
| Pre-incubation Time (hours) | IC50 (nM) |
| 0 | 56 ± 4 |
| 1 | 7.5 ± 1.0 |
| 2 | 4.2 ± 0.6 |
| 4 | 1.0 ± 0.5 |
This is example data for a slow-binding inhibitor of human cathepsin L and is intended to be illustrative.[2] Actual values for Ac-PLVE-FMK may vary.
Experimental Protocols
Protocol for Determining Optimal Ac-PLVE-FMK Incubation Time
This protocol describes a fluorometric assay to determine the time-dependent inhibition of cathepsin L by Ac-PLVE-FMK.
Materials:
-
Recombinant human cathepsin L
-
Ac-PLVE-FMK
-
Cathepsin L Assay Buffer (e.g., 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorogenic Cathepsin L Substrate (e.g., Z-Phe-Arg-AMC)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~400/505 nm for AMC-based substrates)
Procedure:
-
Enzyme Activation: Pre-incubate the required amount of cathepsin L in the assay buffer for 30 minutes at 37°C to ensure the active site cysteine is reduced.
-
Inhibitor Preparation: Prepare a series of dilutions of Ac-PLVE-FMK in the assay buffer.
-
Pre-incubation Time-Course:
-
In the 96-well plate, add a fixed concentration of activated cathepsin L to multiple wells.
-
Add different concentrations of Ac-PLVE-FMK to the wells. Include a no-inhibitor control.
-
Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Reaction Initiation: At the end of each pre-incubation time point, add the fluorogenic cathepsin L substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence intensity in the plate reader at 37°C. Take readings every 1-2 minutes for at least 30 minutes.
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction for each inhibitor concentration and pre-incubation time.
-
Plot the reaction rate as a function of the Ac-PLVE-FMK concentration for each pre-incubation time.
-
Determine the IC50 value for each pre-incubation time by fitting the data to a suitable dose-response curve.
-
Plot the IC50 values as a function of the pre-incubation time to determine the time required to achieve maximal inhibition (i.e., the lowest IC50 value).
-
Visualizations
Caption: Experimental workflow for determining the optimal incubation time for Ac-PLVE-FMK.
Caption: Two-step mechanism of irreversible inhibition of Cathepsin L by Ac-PLVE-FMK.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ac-PLVE-FMK Technical Support Center: Degradation, Storage, and Handling
This technical support center provides guidance on the stability, storage, and handling of the cysteine protease inhibitor, Ac-PLVE-FMK. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in experimental settings.
Disclaimer: Publicly available, specific quantitative data on the degradation kinetics of Ac-PLVE-FMK is limited. The tables and figures presented below are based on general knowledge of peptide fluoromethyl ketone inhibitors and should be considered illustrative. For critical applications, it is highly recommended that users perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing Ac-PLVE-FMK?
A1: Ac-PLVE-FMK is typically reconstituted in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution. For long-term storage, DMSO is generally preferred. Avoid using aqueous buffers for creating concentrated stock solutions that will be stored for extended periods, as this can promote hydrolysis.
Q2: What are the optimal storage conditions for Ac-PLVE-FMK?
A2:
-
Solid (Lyophilized Powder): Store desiccated at -20°C or below for long-term stability. Protect from moisture and light.
-
Stock Solutions (in DMSO or Ethanol): Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -80°C.
Q3: How stable is Ac-PLVE-FMK in aqueous solutions?
A3: The stability of Ac-PLVE-FMK in aqueous solutions is dependent on pH, temperature, and the presence of other reactive species. As a general guideline for peptide fluoromethyl ketones:
-
pH: Stability is generally greatest at slightly acidic to neutral pH (pH 5.5-7.0). The rate of degradation can increase at alkaline pH.
-
Temperature: Degradation is accelerated at higher temperatures. It is recommended to keep aqueous working solutions on ice and to prepare them fresh before each experiment.
Q4: Can I store my working dilution of Ac-PLVE-FMK in my cell culture media?
A4: It is not recommended to store Ac-PLVE-FMK in complex aqueous solutions like cell culture media for extended periods. Components in the media can react with the inhibitor, leading to its degradation. Prepare fresh dilutions in media immediately before adding to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity | 1. Improper storage of stock solution (e.g., repeated freeze-thaw cycles, storage at -20°C instead of -80°C). 2. Degradation of working solution due to prolonged storage in aqueous buffer or exposure to high temperatures. 3. Incorrect initial dilution of the lyophilized powder. | 1. Prepare fresh aliquots of the stock solution from a new vial of lyophilized powder. Ensure storage at -80°C. 2. Prepare fresh working solutions immediately before each experiment. Keep on ice. 3. Re-verify calculations and ensure complete solubilization of the powder. |
| Precipitate Formation in Stock Solution | 1. The concentration of the stock solution exceeds the solubility limit in the chosen solvent. 2. The stock solution has been stored at an inappropriate temperature, causing the solute to fall out of solution. 3. Water has been introduced into the organic solvent, reducing solubility. | 1. Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a more dilute stock solution. 2. Ensure storage at the recommended temperature. 3. Use anhydrous solvents and take care to prevent moisture contamination. |
| Inconsistent Experimental Results | 1. Variability in the age and preparation of working solutions. 2. Degradation of the inhibitor during the course of a long experiment. | 1. Standardize the protocol for preparing and using working solutions. Always use freshly prepared solutions. 2. For long-term experiments, consider adding the inhibitor at multiple time points. |
Illustrative Stability Data
Disclaimer: The following tables present hypothetical data to illustrate the expected stability trends of Ac-PLVE-FMK. This data should not be considered as experimentally verified results.
Table 1: Illustrative Stability of Ac-PLVE-FMK in DMSO Stock Solution at -80°C
| Storage Duration | Purity (%) |
| 0 months | 99.5 |
| 6 months | 99.2 |
| 12 months | 98.9 |
| 24 months | 98.5 |
Table 2: Illustrative Effect of Temperature on Ac-PLVE-FMK Stability in Aqueous Buffer (pH 7.0) over 24 hours
| Temperature | Purity (%) |
| 4°C | 95.8 |
| 25°C (Room Temp) | 88.3 |
| 37°C | 75.1 |
Table 3: Illustrative Effect of pH on Ac-PLVE-FMK Stability in Aqueous Buffer at 37°C over 8 hours
| pH | Purity (%) |
| 5.5 | 92.4 |
| 7.0 | 85.7 |
| 8.5 | 70.2 |
Experimental Protocol: Assessing Ac-PLVE-FMK Stability
This protocol provides a framework for determining the stability of Ac-PLVE-FMK under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of Ac-PLVE-FMK over time at different temperatures and pH values.
Materials:
-
Ac-PLVE-FMK, lyophilized powder
-
Anhydrous DMSO
-
Aqueous buffers of desired pH (e.g., phosphate-citrate buffers)
-
HPLC system with a C18 column and UV detector
-
Temperature-controlled incubators or water baths
-
Microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Dissolve a known amount of Ac-PLVE-FMK in anhydrous DMSO to a final concentration of 10 mM. This will be your time-zero reference stock.
-
-
Prepare Working Solutions:
-
For each condition to be tested (e.g., pH 5.5 at 37°C, pH 7.0 at 37°C, pH 8.5 at 37°C), dilute the 10 mM stock solution to a final concentration of 100 µM in the respective pre-warmed aqueous buffer.
-
-
Incubation:
-
Aliquot the working solutions into separate tubes for each time point to be analyzed (e.g., 0, 2, 4, 8, 24 hours).
-
Place the tubes in the appropriate temperature-controlled environment.
-
-
Sample Analysis by HPLC:
-
At each designated time point, remove an aliquot and immediately analyze by reverse-phase HPLC.
-
A typical HPLC method would involve a gradient elution with mobile phases such as water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact Ac-PLVE-FMK.
-
Calculate the peak area at each time point.
-
Determine the percentage of remaining Ac-PLVE-FMK relative to the time-zero sample.
-
Plot the percentage of intact inhibitor versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for Ac-PLVE-FMK activity issues.
Caption: Workflow for assessing Ac-PLVE-FMK stability.
Ac-PLVE-FMK cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ac-PLVE-FMK, with a focus on addressing cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Ac-PLVE-FMK and what is its primary mechanism of action?
Ac-PLVE-FMK is a synthetic peptide-based irreversible inhibitor of cysteine cathepsins, with notable activity against cathepsin L and cathepsin S. The fluoromethylketone (FMK) moiety forms a covalent bond with the active site cysteine residue of these proteases, leading to their inactivation. Due to the role of cathepsins L and S in various pathological processes, including cancer progression, Ac-PLVE-FMK is often used in cancer research to study the effects of inhibiting these proteases.
Q2: I am observing significant cytotoxicity with Ac-PLVE-FMK at concentrations where I expect to see specific inhibition of my target. Why is this happening?
Observing cytotoxicity at high concentrations of Ac-PLVE-FMK is not entirely unexpected and can be attributed to several factors:
-
Off-target effects: Like many kinase inhibitors, peptide-based inhibitors can have off-target effects at higher concentrations. Ac-PLVE-FMK may inhibit other cellular proteases or enzymes that are essential for cell survival. For instance, other peptide-FMK inhibitors like Z-VAD-FMK have been shown to have off-targets such as other cysteine proteases (e.g., calpains) and N-glycanase 1 (NGLY1).[1][2]
-
Induction of alternative cell death pathways: Inhibition of caspases by similar FMK compounds has been shown to shift the mode of cell death from apoptosis to other programmed cell death pathways like necroptosis or autophagy.[3] It is possible that at high concentrations, Ac-PLVE-FMK triggers such alternative cell death mechanisms.
-
Metabolic toxicity of the FMK moiety: The fluoromethylketone (FMK) pharmacophore itself has been implicated in potential undesired effects due to its metabolic turnover into toxic fluoroacetate.[1] This can lead to non-specific cytotoxicity.
Q3: What is a typical effective concentration for Ac-PLVE-FMK?
The effective concentration of Ac-PLVE-FMK for inhibiting cathepsin L and S activity can vary significantly depending on the cell type, experimental conditions (e.g., cell density, incubation time), and the specific biological question being addressed. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay. Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify the concentration that effectively inhibits the target without inducing significant cytotoxicity.
Q4: How can I distinguish between target-specific effects and non-specific cytotoxicity?
To differentiate between the intended effects of cathepsin L/S inhibition and off-target cytotoxicity, consider the following experimental controls:
-
Use a structurally similar but inactive control peptide: This can help to rule out effects caused by the peptide backbone itself.
-
Rescue experiment: If the observed phenotype is due to the inhibition of cathepsin L or S, it might be possible to rescue the effect by adding the product of the enzymatic reaction or by overexpressing a resistant form of the target enzyme.
-
Knockdown/knockout of the target: Compare the effects of Ac-PLVE-FMK in wild-type cells versus cells where cathepsin L and/or S have been knocked down or knocked out. If the inhibitor has a similar effect in the knockout cells, it is likely due to off-target effects.
Troubleshooting Guides
Problem 1: High background or unexpected cytotoxicity in my cell viability assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High concentration of Ac-PLVE-FMK | Perform a dose-response curve to determine the IC50 value for cytotoxicity in your specific cell line. Use the lowest concentration that gives you the desired biological effect. |
| Contamination of the compound | Ensure the purity of your Ac-PLVE-FMK stock. If possible, obtain a fresh batch from a reputable supplier. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.5%). Run a solvent-only control. |
| Assay interference | Some compounds can interfere with the readout of viability assays (e.g., by reacting with MTT reagent). Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions. |
| Induction of alternative cell death | Investigate markers for other cell death pathways, such as necroptosis (e.g., RIPK1/3 phosphorylation) or autophagy (e.g., LC3-II conversion). |
Problem 2: Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variability in cell culture | Maintain consistent cell culture conditions, including cell passage number, density, and growth phase. |
| Inaccurate compound concentration | Prepare fresh dilutions of Ac-PLVE-FMK for each experiment from a well-characterized stock solution. |
| Pipetting errors | Use calibrated pipettes and be meticulous with your pipetting technique to ensure accurate and consistent volumes. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity and minimize evaporation. |
Quantitative Data Presentation
It is essential to determine the cytotoxic profile of Ac-PLVE-FMK in your specific experimental system. Below is a template table for summarizing the IC50 values obtained from a cytotoxicity assay (e.g., MTT assay).
Table 1: Illustrative Cytotoxicity Profile of Ac-PLVE-FMK
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| Example: HT-1080 | MTT | 48 | [User-determined value] |
| Example: MCF-7 | MTT | 48 | [User-determined value] |
| Example: A549 | MTT | 72 | [User-determined value] |
Note: The IC50 values in this table are placeholders. Researchers must determine these values experimentally for their specific cell lines and conditions. The reliability of IC50 values can vary between different cytotoxicity assays.[4][5]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Testing
This protocol is adapted from standard MTT assay procedures and can be used to determine the IC50 of Ac-PLVE-FMK.[6][7][8][9][10]
Materials:
-
Cells of interest
-
Ac-PLVE-FMK
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ac-PLVE-FMK in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the solvent at the highest concentration used (vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Cathepsin L and S Activity Assay in Cell Lysates
This protocol allows for the measurement of cathepsin L and S activity in cell lysates to confirm the on-target effect of Ac-PLVE-FMK.[11][12][13][14][15]
Materials:
-
Treated and untreated cell pellets
-
Cell lysis buffer (e.g., containing Triton X-100 and DTT)
-
Cathepsin L substrate (e.g., Ac-FR-AFC)
-
Cathepsin S substrate (e.g., Ac-VVR-AFC)
-
Reaction buffer (specific to the assay kit)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black plate, add a standardized amount of protein from each lysate.
-
Substrate Addition: Add the specific fluorogenic substrate for either cathepsin L or cathepsin S to the wells.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Compare the fluorescence intensity of the Ac-PLVE-FMK-treated samples to the untreated controls to determine the percentage of inhibition of cathepsin L and S activity.
Visualizations
Caption: Inhibition of Cathepsins and Potential Off-Target Effects.
Caption: Workflow for Assessing Cytotoxicity and On-Target Effects.
Caption: Logical Flow for Troubleshooting High Cytotoxicity.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. abcam.com [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Specific assay method for the activities of cathepsin L-type cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
Technical Support Center: Interpreting Unexpected Phenotypes After Ac-PLVE-FMK Treatment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected phenotypes following treatment with Ac-PLVE-FMK. This guide is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are not undergoing apoptosis after Ac-PLVE-FMK treatment, but I am observing increased vacuolization and puncta. What could be happening?
A1: While Ac-PLVE-FMK is designed to target cysteine cathepsins, which can be involved in apoptosis, the observed phenotype of increased vacuolization and puncta is characteristic of autophagy. Some broad-spectrum caspase inhibitors containing a fluoromethylketone (fmk) group, such as Z-VAD-FMK, have been shown to have off-target effects, including the inhibition of N-glycanase 1 (NGLY1).[1][2] NGLY1 inhibition is linked to the induction of autophagy.[1][2][3] It is possible that Ac-PLVE-FMK is inducing autophagy through a similar off-target mechanism. We recommend verifying the induction of autophagy by testing for the conversion of LC3-I to LC3-II via Western blot.
Q2: I was expecting to see a decrease in tumor cell proliferation, but instead, I'm observing an inflammatory response. Why would an inhibitor like Ac-PLVE-FMK cause inflammation?
A2: Ac-PLVE-FMK targets cathepsins, which have complex roles in cellular processes beyond apoptosis, including inflammation.[4][5] Moreover, some caspases, which might be inhibited off-target by Ac-PLVE-FMK, are key mediators of inflammation. For instance, caspase-1 is essential for the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[6] Inhibition of certain caspases can paradoxically lead to inflammatory forms of cell death like necroptosis.[7] Additionally, caspase-8 has been implicated in promoting inflammation through the NF-κB pathway and NLRP3 inflammasome activation.[8] An inflammatory response could, therefore, be an unexpected consequence of off-target caspase inhibition. We suggest measuring the levels of key inflammatory cytokines, such as IL-1β, in your experimental system.
Q3: My data shows that Ac-PLVE-FMK is altering the cell cycle of my target cells, rather than inducing cell death. Is this a known effect?
A3: Yes, this is a plausible off-target effect. Caspases are increasingly recognized for their non-apoptotic roles, which include the regulation of the cell cycle.[9][10][11] For example, caspase-2 has been shown to regulate S-phase progression and protect against DNA damage accumulation, independent of apoptosis.[12][13] Inhibition of caspase-3 and -7 can lead to cell cycle arrest at the G2/M phase.[10] Therefore, off-target inhibition of these caspases by Ac-PLVE-FMK could lead to the observed alterations in the cell cycle. A detailed cell cycle analysis using flow cytometry can help to characterize this phenotype further.
Troubleshooting Guide
When your experimental results with Ac-PLVE-FMK deviate from the expected apoptotic phenotype, this guide can help you identify the potential cause and suggest validation experiments.
| Unexpected Phenotype | Potential Cause | Suggested Validation Experiment |
| Increased cellular vacuoles, puncta formation, no signs of apoptosis. | Off-target inhibition of NGLY1 leading to autophagy .[1][2][3] | Western Blot for LC3-I to LC3-II conversion. |
| Increased expression of pro-inflammatory markers (e.g., cytokines, chemokines). | Off-target inhibition of inflammatory caspases (e.g., Caspase-1) or modulation of inflammatory pathways.[6][14][15] | ELISA for key inflammatory cytokines (e.g., IL-1β). |
| Alterations in cell proliferation rates, arrest at specific cell cycle phases. | Off-target inhibition of caspases with roles in cell cycle regulation (e.g., Caspase-2, -3, -7).[9][10][12] | Flow cytometry for cell cycle analysis (e.g., Propidium Iodide staining). |
Experimental Protocols
Western Blot for LC3-II (Detection of Autophagy)
This protocol is for the detection of the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[16]
Materials:
-
Cells treated with Ac-PLVE-FMK and appropriate controls.
-
Optional: Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) for flux experiments.[17]
-
RIPA Lysis Buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels (e.g., 4-20% gradient).
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibody: Rabbit anti-LC3 (recognizes both LC3-I and LC3-II).
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
ECL Western Blotting Substrate.
-
Chemiluminescence detection system.
Procedure:
-
Cell Lysis:
-
Treat cells with Ac-PLVE-FMK for the desired time. Include a vehicle control. For autophagic flux analysis, treat a set of cells with an autophagy inhibitor for the last 2-4 hours of the Ac-PLVE-FMK treatment.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis. LC3-I typically runs at 16-18 kDa and LC3-II at 14-16 kDa.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imager.
-
An increase in the LC3-II band intensity relative to a loading control indicates an increase in autophagosome formation.
-
ELISA for IL-1β (Measurement of Inflammation)
This protocol describes a sandwich ELISA for the quantitative measurement of secreted IL-1β in cell culture supernatants.[18][19][20]
Materials:
-
Human IL-1β ELISA Kit (contains pre-coated plates, detection antibody, standards, buffers, and substrate).
-
Cell culture supernatants from Ac-PLVE-FMK-treated and control cells.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants from treated and control cells.
-
Centrifuge to remove any cells or debris.
-
-
ELISA Protocol (follow manufacturer's instructions, general steps below):
-
Prepare standards and samples as per the kit manual.
-
Add standards and samples to the wells of the pre-coated microplate. Incubate as recommended.
-
Wash the wells with the provided wash buffer.
-
Add the biotinylated detection antibody to each well. Incubate.
-
Wash the wells.
-
Add Streptavidin-HRP conjugate to each well. Incubate.
-
Wash the wells.
-
Add TMB substrate to each well. A color change will occur.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of IL-1β in your samples based on the standard curve.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution based on DNA content.[21][22][23][24]
Materials:
-
Cells treated with Ac-PLVE-FMK and appropriate controls.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol.
-
Propidium Iodide (PI)/RNase A staining solution.
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells (for adherent cells, use trypsin) and wash with PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase A staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to generate a histogram of DNA content.
-
Gate the cell populations corresponding to G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the percentage of cells in each phase between treated and control samples.
-
Visualizations
Caption: Intended signaling pathway of Ac-PLVE-FMK.
Caption: Potential off-target pathway leading to autophagy.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cathepsin L Regulates Metabolic Networks Controlling Rapid Cell Growth and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Contribution of Caspase(s) to the Cell Cycle Regulation at Mitotic Phase | PLOS One [journals.plos.org]
- 10. The concealed side of caspases: beyond a killer of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Cycle Cross Talk with Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. communities.springernature.com [communities.springernature.com]
- 14. Caspase Inhibitors Attenuate Superantigen-Induced Inflammatory Cytokines, Chemokines, and T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NSAIDs are Caspase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. Human IL-1 beta ELISA Kit (BMS224-2) - Invitrogen [thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. nanocellect.com [nanocellect.com]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Caspase Inhibitors: Z-VAD-FMK vs. Ac-PLVE-FMK
For researchers in cell biology, immunology, and drug development, the selection of appropriate chemical tools to probe cellular pathways is paramount. Caspase inhibitors are vital reagents for studying apoptosis and inflammation. This guide provides a detailed comparison of two such inhibitors: the well-characterized pan-caspase inhibitor Z-VAD-FMK and the lesser-known Ac-PLVE-FMK.
Overview of Caspase Inhibition
Caspases are a family of cysteine-aspartic proteases that play critical roles in programmed cell death (apoptosis) and inflammation. They are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade. Caspase inhibitors are invaluable for elucidating the roles of specific caspases in these pathways. An ideal inhibitor exhibits high potency and specificity towards its target caspase(s).
Z-VAD-FMK: The Broad-Spectrum Inhibitor
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by covalently binding to the catalytic site of most caspases, thereby preventing their proteolytic activity.
Specificity of Z-VAD-FMK
Z-VAD-FMK is recognized for its broad-spectrum activity against a range of human caspases. However, it is a weak inhibitor of caspase-2. This broad activity makes it a useful tool for determining if a cellular process is caspase-dependent.
Table 1: Known Specificity of Z-VAD-FMK Against Human Caspases
| Caspase Target | Inhibition by Z-VAD-FMK |
| Caspase-1 | Potent |
| Caspase-2 | Weak |
| Caspase-3 | Potent |
| Caspase-4 | Potent |
| Caspase-5 | Potent |
| Caspase-6 | Potent |
| Caspase-7 | Potent |
| Caspase-8 | Potent |
| Caspase-9 | Potent |
| Caspase-10 | Potent |
Data compiled from publicly available information.
Ac-PLVE-FMK: An Enigma in Caspase Inhibition
In contrast to the extensive characterization of Z-VAD-FMK, there is a significant lack of publicly available scientific literature and experimental data regarding the caspase inhibitory activity and specificity of Ac-PLVE-FMK. While listed by some suppliers, detailed information on which caspases it targets and its potency (e.g., IC50 or Ki values) is not readily accessible. This absence of data presents a considerable challenge for researchers considering its use, as the specificity and efficacy of an inhibitor are critical for the interpretation of experimental results.
Table 2: Specificity of Ac-PLVE-FMK Against Human Caspases
| Caspase Target | Inhibition by Ac-PLVE-FMK |
| All Caspases | Data Not Available |
Experimental Protocols: Assessing Caspase Inhibition
A common method to determine the specificity and potency of caspase inhibitors is through an in vitro caspase activity assay using a fluorogenic substrate.
Principle of the Assay
This assay measures the activity of a specific caspase by monitoring the cleavage of a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC). When the caspase cleaves the peptide, the fluorophore is released, and the resulting increase in fluorescence can be measured over time. The inhibitory effect of a compound is determined by its ability to reduce the rate of substrate cleavage.
Materials
-
Recombinant active caspases (e.g., caspase-1, -3, -8, -9)
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Fluorogenic caspase substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8, Ac-LEHD-AMC for caspase-9)
-
Caspase inhibitors: Z-VAD-FMK and Ac-PLVE-FMK
-
96-well black microplate
-
Fluorometric microplate reader
Procedure
-
Prepare Reagents : Reconstitute recombinant caspases, substrates, and inhibitors to their desired stock concentrations.
-
Inhibitor Incubation : In the wells of a 96-well plate, add the caspase assay buffer, the specific recombinant caspase, and varying concentrations of the inhibitor (or vehicle control). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the caspase.
-
Initiate Reaction : Add the corresponding fluorogenic substrate to each well to start the enzymatic reaction.
-
Measure Fluorescence : Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).
-
Data Analysis : Calculate the rate of the reaction (change in fluorescence over time) for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing Caspase Signaling Pathways and Experimental Workflow
Caspase Activation Pathways
Caption: Caspase activation pathways and points of inhibition.
Experimental Workflow for Caspase Inhibitor Specificity
Caption: Workflow for determining caspase inhibitor specificity.
Conclusion and Recommendations
Z-VAD-FMK is a well-established, broad-spectrum caspase inhibitor suitable for initial studies to determine caspase involvement in a biological process. Its primary limitation is its lack of specificity among different caspases and its weak activity against caspase-2.
Conversely, the utility of Ac-PLVE-FMK in research is currently hampered by a significant lack of available data regarding its specificity and potency. For researchers and drug development professionals, the selection of an inhibitor with a well-defined inhibitory profile is crucial for obtaining reliable and interpretable results. Therefore, until comprehensive characterization of Ac-PLVE-FMK is publicly available, caution is advised. For studies requiring the inhibition of specific caspases, researchers should opt for inhibitors with well-documented selectivity profiles.
A Comparative Guide to Cathepsin Inhibitors: Ac-PLVE-FMK vs. E-64
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent cathepsin inhibitors: Ac-PLVE-FMK and E-64. By examining their inhibitory profiles, mechanisms of action, and the experimental protocols for their evaluation, this document aims to equip researchers with the necessary information to select the appropriate inhibitor for their specific research needs.
At a Glance: Key Differences
| Feature | Ac-PLVE-FMK | E-64 |
| Inhibitor Class | Tetrapeptidyl fluoromethyl ketone (FMK) | Epoxysuccinyl peptide |
| Mechanism | Irreversible, covalent modification of the active site cysteine | Irreversible, covalent modification of the active site cysteine |
| Primary Targets | Cathepsin L and Cathepsin S | Broad-spectrum cysteine proteases including Cathepsins B, H, K, L, and S |
| Selectivity | Shows differential inhibition between Cathepsin L and S | Broadly inhibits multiple cathepsins |
Quantitative Inhibitory Profile
The following table summarizes the available quantitative data on the inhibitory potency of Ac-PLVE-FMK and E-64 against various human cathepsins. For irreversible inhibitors, the second-order rate constant (kinact/Ki) is the most accurate measure of inhibitory efficiency. However, IC50 values are more commonly reported and are provided here for comparison.
| Target Cathepsin | Ac-PLVE-FMK (Inhibitory Activity) | E-64 (IC50) |
| Cathepsin B | Inhibitory activity reported, but specific IC50/Ki values are not readily available in the reviewed literature. | ~6 µM[1] (in filarial parasite) |
| Cathepsin H | Data not available | Inhibits[2] |
| Cathepsin K | Data not available | 1.4 nM[2] |
| Cathepsin L | Irreversibly inactivates. At pH 4.6, exhibits higher affinity but a slower rate of modification compared to Cathepsin S.[3] | 2.5 nM[2] |
| Cathepsin S | Irreversibly inactivates. At pH 4.6, exhibits lower affinity but a faster rate of modification compared to Cathepsin L.[3] | 4.1 nM[2] |
Note: IC50 values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme concentration, pH, and incubation time). The data presented here are for comparative purposes.
Mechanism of Action
Both Ac-PLVE-FMK and E-64 are irreversible inhibitors that act by covalently modifying the active site cysteine residue of their target cathepsins, thereby rendering the enzyme inactive.
Ac-PLVE-FMK: A Peptidyl Fluoromethyl Ketone
Ac-PLVE-FMK belongs to the class of peptidyl fluoromethyl ketones. The peptide sequence (Pro-Leu-Val-Glu) directs the inhibitor to the active site of specific cathepsins. The fluoromethyl ketone moiety then acts as an electrophile, which is attacked by the nucleophilic thiol group of the active site cysteine. This results in the formation of a stable, covalent thioether bond.
E-64: An Epoxysuccinyl Peptide
E-64 is a naturally derived inhibitor containing an epoxysuccinyl group. The epoxide ring is highly reactive and undergoes nucleophilic attack by the active site cysteine thiol. This reaction opens the epoxide ring and forms a stable thioether linkage, leading to the irreversible inactivation of the enzyme.[1]
Signaling Pathway and Inhibition Model
The following diagram illustrates the general mechanism of cathepsin inhibition by both Ac-PLVE-FMK and E-64.
Caption: General workflow of irreversible cathepsin inhibition by Ac-PLVE-FMK and E-64.
Experimental Protocols
The following is a generalized protocol for a fluorometric assay to determine the inhibitory activity of compounds like Ac-PLVE-FMK and E-64 against a specific cathepsin. This protocol is based on commercially available cathepsin activity assay kits.[4][5]
Objective: To determine the IC50 value of an inhibitor for a specific cathepsin.
Materials:
-
Recombinant human cathepsin (e.g., Cathepsin B, L, or S)
-
Cathepsin Assay Buffer (specific to the cathepsin, typically a buffer at the optimal pH for the enzyme, e.g., pH 6.0 for Cathepsin L)
-
Dithiothreitol (DTT) or other reducing agent to ensure the active site cysteine is in its reduced form
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin B/L, Z-VVR-AFC for Cathepsin S)
-
Inhibitor stock solution (Ac-PLVE-FMK or E-64) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Cathepsin Assay Buffer containing the required concentration of DTT.
-
Dilute the recombinant cathepsin to the desired working concentration in the assay buffer. The final concentration should result in a linear rate of substrate cleavage over the measurement period.
-
Prepare a serial dilution of the inhibitor (Ac-PLVE-FMK or E-64) in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Dilute the fluorogenic substrate to its working concentration in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
Inhibitor dilutions (or vehicle control)
-
Diluted enzyme solution
-
-
Mix gently and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C). This pre-incubation is crucial for irreversible inhibitors.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC; Ex/Em = 400/505 nm for AFC).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Experimental Workflow Diagram
Caption: A typical workflow for determining the IC50 of a cathepsin inhibitor.
Concluding Remarks
The choice between Ac-PLVE-FMK and E-64 will largely depend on the specific research question. E-64 serves as a potent, broad-spectrum inhibitor of cysteine proteases, making it a useful tool for studies where general inhibition of this class of enzymes is desired. In contrast, Ac-PLVE-FMK offers a more targeted approach, with reported differential activity against Cathepsins L and S. This specificity may be advantageous in studies aiming to dissect the individual roles of these closely related proteases. The provided experimental protocol offers a robust framework for the in-house evaluation and comparison of these and other cathepsin inhibitors, allowing researchers to generate data tailored to their specific experimental systems.
References
Validating Ac-PLVE-FMK Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ac-PLVE-FMK, a peptide-based fluoromethylketone (FMK) inhibitor, with alternative compounds targeting cysteine cathepsins, particularly cathepsin L. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its suitability for their studies.
Introduction to Ac-PLVE-FMK
Ac-PLVE-FMK is a tetrapeptide-based irreversible inhibitor designed to target cysteine cathepsins. Its mechanism of action relies on the fluoromethylketone (FMK) "warhead," which forms a covalent thioether bond with the active site cysteine residue of the target protease, leading to its inactivation.[1][2] This inhibitor has demonstrated anti-tumor activity in human renal cancer cell lines by inhibiting cathepsin L activity.[2]
Performance Comparison of Cathepsin L Inhibitors
For a quantitative comparison, the following table summarizes the inhibitory potency of several alternative cathepsin L inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Inhibitor Type | Reference(s) |
| Ac-PLVE-FMK | Cathepsin L, Cathepsin S | Data not available | Irreversible (FMK) | [1][2] |
| Z-FY-CHO | Cathepsin L | Potent and specific | Reversible (Aldehyde) | |
| SID 26681509 | Cathepsin L | IC50 = 56 nM | Reversible, Competitive | |
| Balicatib (AAE581) | Cathepsin K, B, L, S | IC50 = 48 nM (Cathepsin L) | Reversible | |
| Z-FF-FMK | Cathepsin L | Selective inhibitor | Irreversible (FMK) | |
| MDL28170 (Calpain Inhibitor III) | Calpains, Cathepsin B, Cathepsin L | IC50 = 2.5 nM (Cathepsin L) | Reversible (Aldehyde) | [3] |
| Z-Phe-Phe-NHO-MA | Cathepsin L | Highly potent | Irreversible | [4] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of irreversible inhibition of cathepsin L by Ac-PLVE-FMK.
Caption: Mechanism of irreversible inhibition of Cathepsin L by Ac-PLVE-FMK.
Experimental Protocols
This section details the methodologies for key experiments to validate target engagement of cathepsin L inhibitors in cells.
Cathepsin L Activity Assay (Fluorometric)
This assay measures the enzymatic activity of cathepsin L in cell lysates using a fluorogenic substrate.
Materials:
-
CL Cell Lysis Buffer
-
CL Reaction Buffer
-
CL Substrate (e.g., Ac-FR-AFC, 10 mM)
-
Cathepsin L Inhibitor (for negative control)
-
96-well plate (black, flat-bottom)
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Collect 1-5 x 106 cells by centrifugation.
-
Lyse the cell pellet in 50 µL of chilled CL Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed for 5 minutes and collect the supernatant (cell lysate).
-
-
Assay:
-
Add 50 µL of cell lysate to each well of a 96-well plate.
-
Add 50 µL of CL Reaction Buffer to each well.
-
To inhibitor-treated wells, add the desired concentration of Ac-PLVE-FMK or alternative inhibitors. For the negative control, add a known cathepsin L inhibitor.
-
Add 2 µL of 10 mM CL Substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Determine the percent inhibition by comparing the fluorescence in the inhibitor-treated wells to the untreated (vehicle control) wells.
-
Calculate the IC50 value by plotting the percent inhibition against a range of inhibitor concentrations.
-
Cell-Based Target Engagement Assay (Intracellular Cathepsin L Activity)
This assay measures the activity of cathepsin L within living cells.
Materials:
-
Cell-permeable fluorogenic cathepsin L substrate (e.g., Magic Red™ (z-FR)2)
-
Hoechst 33342 stain (for nuclear counterstaining)
-
Live-cell imaging microscope or fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format for microscopy or plate reader analysis.
-
Treat cells with various concentrations of Ac-PLVE-FMK or alternative inhibitors for the desired duration. Include a vehicle-only control.
-
-
Substrate Loading:
-
Add the cell-permeable cathepsin L substrate directly to the cell culture medium according to the manufacturer's instructions.
-
Incubate at 37°C for the recommended time to allow for substrate cleavage.
-
-
Staining and Imaging:
-
(Optional) Add Hoechst 33342 to the media to stain the nuclei.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader. The cleaved substrate will produce a fluorescent signal.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the inhibitor-treated cells and compare it to the control cells to determine the extent of target engagement.
-
Experimental Workflow
The following diagram outlines the general workflow for validating the target engagement of a cathepsin L inhibitor in a cellular context.
Caption: Workflow for validating cathepsin L inhibitor target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent probes towards selective cathepsin B detection and visualization in cancer cells and patient samples - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Cathepsin L promotes chemresistance to neuroblastoma by modulating serglycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Small Molecule Inhibitors and Functional Probes of Human Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Ac-PLVE-FMK vs. Other Peptide-Based Cathepsin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ac-PLVE-FMK with other prominent peptide-based cathepsin inhibitors. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tools for their studies of cathepsin function and for drug development programs targeting this important class of proteases.
Introduction to Cathepsins and Their Inhibition
Cathepsins are a diverse group of proteases, primarily located in lysosomes, that play crucial roles in protein turnover, antigen presentation, and hormone processing. Dysregulation of cathepsin activity is implicated in a range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. This has led to the development of various inhibitors to study their function and as potential therapeutic agents. Peptide-based inhibitors, often incorporating a reactive "warhead" like a fluoromethylketone (FMK), are a major class of these molecules, designed to mimic natural substrates and covalently modify the active site cysteine of the target cathepsin.
Ac-PLVE-FMK (Acetyl-Prolyl-Leucyl-Valyl-Glutamyl-fluoromethylketone) is a peptide-based irreversible inhibitor designed to target specific cysteine cathepsins. This guide compares its performance with other widely used peptide-based inhibitors.
Comparative Inhibitory Activity
The efficacy and selectivity of peptide-based cathepsin inhibitors are critical parameters for their use in research and therapeutic development. The following tables summarize the reported inhibitory constants (IC50 or Ki) of Ac-PLVE-FMK and other key inhibitors against various cathepsins. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., pH, substrate concentration, enzyme source).
Table 1: Inhibitory Activity of Ac-PLVE-FMK and Other Peptide-Based Inhibitors against Cathepsin L and S.
| Inhibitor | Target Cathepsin | IC50 / Ki (nM) | Comments |
| Ac-PLVE-FMK | Cathepsin L | Higher affinity at pH 4.6 | Irreversible inhibitor.[1] |
| Cathepsin S | Slower rate of irreversible modification compared to Cathepsin L at pH 4.6 | Inactivates the enzyme in preincubation medium.[1] | |
| Z-FF-FMK | Cathepsin L | 15,000 | Irreversible inhibitor. |
| SID 26681509 | Cathepsin L | 56 | Reversible, competitive inhibitor. |
| Z-Phe-Tyr(OBut)-COCHO | Cathepsin L | 0.6 | Potent, reversible inhibitor.[2] |
| LY 3000328 | Cathepsin S | 7.7 (human) | Potent and selective inhibitor. |
Table 2: Inhibitory Profile of Other Notable Peptide-Based Cathepsin Inhibitors.
| Inhibitor | Primary Target(s) | Cathepsin B (IC50/Ki, nM) | Cathepsin K (IC50/Ki, nM) | Cathepsin L (IC50/Ki, nM) | Cathepsin S (IC50/Ki, nM) |
| CA-074 | Cathepsin B | 2.24 - 6 | >10,000 | >10,000 | >10,000 |
| Odanacatib | Cathepsin K | 1034 | 0.2 | 2995 | 60 |
| Z-VAD-FMK | Pan-Caspase, also inhibits some Cathepsins | Weakly inhibits | Weakly inhibits | Weakly inhibits | Weakly inhibits |
| Balicatib | Cathepsin K | 4800 | 1.4 | 503 | 65,000 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing cathepsin inhibition and for the synthesis of a peptide-FMK inhibitor.
Fluorometric Cathepsin Activity Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific cathepsin using a fluorogenic substrate.
Materials:
-
Recombinant human cathepsin (e.g., Cathepsin L, S, B, or K)
-
Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsin L/B, Z-VVR-AMC for Cathepsin S, Ac-LR-AFC for Cathepsin K)
-
Test inhibitor (e.g., Ac-PLVE-FMK) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em wavelengths appropriate for the substrate, e.g., 400/505 nm for AFC)
Procedure:
-
Enzyme Preparation: Prepare a working solution of the cathepsin in cold assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Assay Setup: To each well of the 96-well plate, add:
-
Assay Buffer
-
Test inhibitor solution (or DMSO for control wells)
-
Enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity in a kinetic mode at 37°C, with readings taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Synthesis of a Representative Peptide-FMK Inhibitor (Z-VAD-FMK)
The synthesis of peptide fluoromethyl ketones is a multi-step process. The following is a generalized solution-phase synthesis approach for Z-VAD-FMK, a well-known pan-caspase inhibitor that shares the FMK warhead with Ac-PLVE-FMK.
Materials:
-
Protected amino acids (Z-Val-OH, H-Ala-OMe.HCl, H-Asp(OBn)-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Bases (e.g., DIPEA, NMM)
-
Solvents (e.g., DMF, DCM)
-
Reagents for FMK synthesis (e.g., Diazomethane, HBr, AgF)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure (Simplified Overview):
-
Dipeptide Synthesis: Couple Z-Val-OH with H-Ala-OMe.HCl using standard peptide coupling conditions to form Z-Val-Ala-OMe.
-
Deprotection: Hydrolyze the methyl ester of Z-Val-Ala-OMe to obtain the free acid, Z-Val-Ala-OH.
-
Tripeptide Synthesis: Couple Z-Val-Ala-OH with H-Asp(OBn)-OH to yield the protected tripeptide Z-Val-Ala-Asp(OBn)-OH.
-
Diazoketone Formation: Convert the carboxylic acid of the aspartate residue to a diazomethyl ketone using diazomethane.
-
Halogenation: Treat the diazomethyl ketone with HBr to form the corresponding bromomethyl ketone.
-
Fluorination: React the bromomethyl ketone with a fluoride source, such as silver fluoride (AgF), to yield the fluoromethyl ketone.
-
Deprotection and Purification: Remove the benzyl protecting group from the aspartate side chain and purify the final product, Z-VAD-FMK, by chromatography.
Signaling Pathways and Experimental Workflows
Cathepsins are involved in numerous signaling pathways critical to both physiological and pathological processes. Understanding these pathways is essential for elucidating the downstream effects of cathepsin inhibition.
Cathepsin L in Cancer Progression
Cathepsin L is frequently overexpressed in various cancers and contributes to tumor progression through several mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis. It can also process growth factors and regulate signaling pathways involved in cell proliferation and survival.[3][4][5][6][7]
Role of secreted Cathepsin L in promoting cancer cell invasion and proliferation.
Cathepsin S in Immune Response
Cathepsin S plays a pivotal role in the adaptive immune response by processing the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This allows for the loading of antigenic peptides onto MHC class II for presentation to CD4+ T helper cells, initiating an immune response.[8][9][10][11]
Cathepsin S-mediated processing of MHC class II for antigen presentation.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel cathepsin inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed kinetic analysis.
A typical workflow for the screening and characterization of cathepsin inhibitors.
Conclusion
Ac-PLVE-FMK is an effective irreversible inhibitor of cathepsins L and S. The choice of an appropriate inhibitor for research or therapeutic development depends on the specific cathepsin of interest and the desired characteristics, such as selectivity, reversibility, and cell permeability. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the study of cathepsin biology. Further head-to-head comparative studies under standardized conditions will be invaluable for a more precise understanding of the relative potencies and selectivities of these important research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of peptidyl alpha-keto-beta-aldehydes as new inhibitors of cathepsin L--comparisons of potency and selectivity profiles with cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | Cathepsin L promotes chemresistance to neuroblastoma by modulating serglycin [frontiersin.org]
- 8. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsins and their involvement in immune responses [smw.ch]
- 10. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 11. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
Ac-PLVE-FMK's Selectivity for Cathepsin L Over Cathepsin S: A Complex, pH-Dependent Interaction
Ac-PLVE-FMK does not exhibit simple selectivity for cathepsin L over cathepsin S. Instead, its inhibitory activity is complex and highly dependent on pH, reflecting the distinct biochemical environments where these enzymes are active. While Ac-PLVE-FMK can inactivate both proteases, the affinity and rate of inactivation differ significantly between acidic and neutral conditions.
A key study reveals that in a lysosomal-like acidic environment (pH 4.6), cathepsin L displays a higher affinity for Ac-PLVE-FMK. However, under these same conditions, the rate of irreversible inactivation of cathepsin L is slower than that of cathepsin S.[1][2] This nuanced interaction suggests that the inhibitor's effectiveness is not solely determined by its initial binding but also by the subsequent chemical steps leading to irreversible inhibition. This pH-dependent activity is critical for researchers designing targeted therapies, as cathepsins function in various cellular compartments with differing pH levels.
Comparative Inhibitory Kinetics
For a comprehensive understanding, the following table summarizes the key kinetic parameters that are crucial for evaluating the inhibitory profile of Ac-PLVE-FMK against these two cathepsins. Note: Specific values from the primary literature are required for a complete quantitative comparison.
| Parameter | Cathepsin L | Cathepsin S | Significance |
| K_i (Inhibition Constant) | Lower at acidic pH, indicating higher affinity. | Higher at acidic pH, indicating lower affinity. | Represents the initial binding affinity of the inhibitor to the enzyme. A lower K_i signifies a tighter initial interaction. |
| k_inact (Inactivation Rate Constant) | Slower at acidic pH. | Faster at acidic pH. | Represents the rate of covalent bond formation between the inhibitor and the enzyme, leading to irreversible inhibition. |
| k_inact/K_i (Second-order Rate Constant) | A comprehensive measure of inhibitor efficiency. | A comprehensive measure of inhibitor efficiency. | This ratio reflects the overall efficiency of the irreversible inhibitor, considering both binding and inactivation steps. |
Mechanism of Action and Experimental Determination
Ac-PLVE-FMK is a peptide-based fluoromethyl ketone (FMK) inhibitor. The peptidic sequence (Ac-Pro-Leu-Val-Glu) directs the inhibitor to the active site of target cathepsins, while the FMK "warhead" covalently modifies the active site cysteine residue, leading to irreversible inhibition.
The determination of the inhibitory kinetics of Ac-PLVE-FMK against cathepsins L and S involves a fluorometric activity assay. A general workflow for such an experiment is outlined below.
References
Efficacy comparison of Ac-PLVE-FMK in different cancer cell types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-PLVE-FMK (acetyl-Pro-Leu-Val-Glu-fluoromethylketone) is a synthetic peptide inhibitor designed to target cysteine cathepsins, with a particular specificity for cathepsin L.[1] Cathepsins are proteases that are often dysregulated in various cancers, playing roles in tumor progression, invasion, and apoptosis.[2] This guide provides a comparative overview of the efficacy of Ac-PLVE-FMK in different cancer cell types, based on available experimental data. It also details relevant experimental protocols and visualizes the key signaling pathways involved.
Efficacy of Ac-PLVE-FMK in Different Cancer Cell Types
Direct comparative studies detailing the half-maximal inhibitory concentration (IC50) of Ac-PLVE-FMK across a wide range of cancer cell lines are limited in publicly available literature. However, existing research demonstrates its anti-tumor activity, primarily through the inhibition of cathepsin L.
Qualitative Efficacy Summary:
-
Human Renal Cancer: Ac-PLVE-FMK has been shown to inhibit cathepsin L activity in two different human renal cancer cell lines, 786-P and A498. This inhibition resulted in anti-tumor activity and alterations in the cellular lysosomal compartment.[1]
While specific IC50 values are not provided in the reviewed literature, the consistent anti-tumor effect in these cell lines highlights the potential of Ac-PLVE-FMK as a therapeutic agent for renal cancers. Further research is required to establish a quantitative comparison of its efficacy across a broader spectrum of cancer types.
Mechanism of Action: The Cathepsin L-Mediated Apoptosis Pathway
Ac-PLVE-FMK exerts its anti-cancer effects by inhibiting cathepsin L, a key lysosomal protease. When released into the cytosol, cathepsin L can participate in the apoptotic signaling cascade. By inhibiting cathepsin L, Ac-PLVE-FMK can modulate this pathway, leading to cancer cell death.
The diagram below illustrates the signaling pathway affected by Ac-PLVE-FMK.
Experimental Protocols
This section provides a detailed protocol for a cell viability assay to determine the IC50 value of Ac-PLVE-FMK, a crucial metric for quantifying its efficacy.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Ac-PLVE-FMK in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Ac-PLVE-FMK in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Ac-PLVE-FMK. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of Ac-PLVE-FMK that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
The workflow for this experimental protocol is visualized below.
Conclusion
Ac-PLVE-FMK demonstrates promise as an anti-cancer agent through its targeted inhibition of cathepsin L, a key player in apoptotic pathways. While quantitative comparative efficacy data across a broad range of cancer cell lines is not yet widely available, its demonstrated activity in human renal cancer cells warrants further investigation. The provided experimental protocols offer a standardized approach for researchers to quantify the efficacy of Ac-PLVE-FMK and similar compounds, contributing to a more comprehensive understanding of their therapeutic potential. Future studies focusing on generating comparative IC50 data will be crucial for identifying the cancer types most susceptible to Ac-PLVE-FMK treatment and for guiding its further development.
References
A Comparative Guide to the Phenotypic Effects of Ac-PLVE-FMK and Ac-VLPE-FMK Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic differences observed upon treatment with two distinct cysteine cathepsin inhibitors, Ac-PLVE-FMK and Ac-VLPE-FMK. These peptide-based inhibitors, incorporating a fluoromethyl ketone (FMK) reactive group, are instrumental in studying the roles of cathepsins in various pathological processes, particularly in cancer. This document summarizes their biochemical activity, impact on cellular phenotypes, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Biochemical Activity: A Tale of Two Inhibitors
Ac-PLVE-FMK and this compound are both irreversible inhibitors of papain-like cysteine proteases, with a notable affinity for cathepsins B and L. Their mechanism of action is based on the covalent modification of the active site cysteine residue, a characteristic shared with the well-known pan-caspase inhibitor Z-VAD-FMK.[1]
A key distinction between the two lies in their inhibitory potency. Docking studies have revealed that the proline residue at the P2 position in this compound hinders the flexibility of the peptide backbone. This conformational constraint impedes the optimal accommodation of the P2 side chain into the hydrophobic S2 pocket of the cathepsin active site, rendering This compound a weaker inhibitor compared to Ac-PLVE-FMK .
Table 1: Comparative Inhibitory Activity
| Inhibitor | Target Cathepsins | Potency Comparison | Mechanism of Inhibition |
| Ac-PLVE-FMK | Cathepsin B, Cathepsin L, Cathepsin S | More potent | Irreversible, covalent modification |
| This compound | Cathepsin B, Cathepsin L | Less potent | Irreversible, covalent modification |
Kinetic studies on Ac-PLVE-FMK have further elucidated its interaction with cathepsins L and S. The inactivation of both enzymes by Ac-PLVE-FMK is time-dependent and significantly more rapid at a neutral or slightly alkaline pH compared to the acidic environment of the lysosome. This pH-dependent activity is consistent with the requirement for a deprotonated active site cysteine for the nucleophilic attack on the inhibitor.[2]
Phenotypic Consequences of Cathepsin Inhibition
The differential inhibitory potency of Ac-PLVE-FMK and this compound is expected to translate into distinct phenotypic outcomes in cellular models. While direct comparative studies are limited, the known roles of cathepsins B and L in cancer biology allow for an informed inference of their differential effects.
Cell Viability and Apoptosis
Inhibition of cathepsins B and L has been shown to induce apoptosis in various cancer cell lines. This can occur through multiple mechanisms, including the disruption of lysosomal membrane integrity, leading to the release of pro-apoptotic factors. Given that Ac-PLVE-FMK is a more potent inhibitor, it is anticipated to induce a more pronounced decrease in cell viability and a higher rate of apoptosis at equivalent concentrations compared to this compound.
Cell Migration and Invasion
Cathepsins B and L are crucial for the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis. By inhibiting these proteases, Ac-PLVE-FMK and this compound can impede the migratory and invasive potential of cancer cells. Due to its superior inhibitory activity, Ac-PLVE-FMK is expected to exhibit a stronger anti-invasive effect.
Autophagy
The role of cathepsins in autophagy is complex. They are essential for the degradation of autophagosomal cargo. Inhibition of cathepsins B and L can lead to the accumulation of autophagosomes, indicating a blockage in the autophagic flux. This disruption can, in some contexts, trigger cell death. It is plausible that the more potent Ac-PLVE-FMK would lead to a more significant disruption of autophagy.
Lysosomal Morphology
Treatment with cathepsin inhibitors can lead to alterations in the lysosomal compartment.[2] Inhibition of these key lysosomal proteases can result in the accumulation of undigested material, leading to lysosomal swelling and changes in lysosomal membrane permeability.
Table 2: Predicted Comparative Phenotypic Effects
| Phenotypic Parameter | Predicted Effect of Ac-PLVE-FMK | Predicted Effect of this compound |
| Cell Viability | Stronger decrease | Weaker decrease |
| Apoptosis Induction | Higher induction | Lower induction |
| Cell Migration | Stronger inhibition | Weaker inhibition |
| Cell Invasion | Stronger inhibition | Weaker inhibition |
| Autophagy Flux | More significant blockage | Less significant blockage |
| Lysosomal Swelling | More pronounced | Less pronounced |
Modulation of Signaling Pathways
The inhibition of cathepsins B and L by Ac-PLVE-FMK and this compound can impact several signaling pathways critical for cancer progression.
-
NF-κB Signaling: Cathepsin L has been identified as an upstream regulator of NF-κB activation in glioma cells. Its inhibition can sensitize these cells to ionizing radiation by downregulating NF-κB activity.[3]
-
PI3K/Akt and Wnt Signaling: The knockdown of cathepsin L has been shown to suppress TGF-β-induced epithelial-mesenchymal transition (EMT) by inhibiting the PI3K/Akt and Wnt signaling pathways.[4][5]
-
TGF-β Signaling: Downregulation of cathepsin B and uPAR can reduce TGF-β1 induced signaling and invasion.[6]
Given its higher potency, Ac-PLVE-FMK is expected to exert a more substantial modulatory effect on these pathways compared to this compound.
References
- 1. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cathepsin L sensitizes human glioma cells to ionizing radiation in vitro through NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Downregulation of cathepsin L suppresses cancer invasion and migration by inhibiting transforming growth factor‑β‑mediated epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ac-PLVE-FMK-Induced Apoptosis: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing and interpreting control experiments to validate apoptosis induced by the cathepsin inhibitor, Ac-PLVE-FMK. By objectively comparing its effects with well-characterized apoptosis modulators and employing standardized assays, researchers can ensure the reliability and specificity of their findings.
Understanding the Role of Ac-PLVE-FMK in Apoptosis
Ac-PLVE-FMK is a tetrapeptidyl fluoromethylketone that functions as a cathepsin inhibitor, with a notable specificity for cathepsin L. Emerging evidence suggests that the inhibition of cathepsin L by compounds like Ac-PLVE-FMK can lead to antitumor activity by inducing apoptosis. The proposed mechanism involves the disruption of lysosomal function, which can trigger downstream apoptotic signaling. Inhibition of cathepsin L has been shown to up-regulate p53 and the transcription of effector caspases 3 and 7, key executioners of apoptosis.
To rigorously validate that Ac-PLVE-FMK induces apoptosis through a specific, controlled mechanism, it is crucial to perform experiments alongside appropriate positive and negative controls.
Key Players in Apoptosis Validation: A Comparative Overview
A robust experimental design for validating Ac-PLVE-FMK-induced apoptosis should include a well-established apoptosis inducer as a positive control and a broadly acting apoptosis inhibitor as a negative control.
| Compound | Primary Target/Mechanism | Role in Experiment | Expected Outcome in Apoptosis Assays |
| Ac-PLVE-FMK | Cathepsin L inhibitor | Test Compound | Increase in apoptotic markers |
| Staurosporine | Broad-spectrum protein kinase inhibitor | Positive Control | Potent induction of apoptosis |
| Z-VAD-FMK | Pan-caspase inhibitor | Negative Control (for caspase-dependent apoptosis) | Inhibition of Ac-PLVE-FMK-induced apoptosis |
Staurosporine , a potent but non-specific protein kinase inhibitor, is widely used to induce apoptosis in a variety of cell types. It serves as a reliable positive control to ensure that the experimental system and apoptosis detection assays are functioning correctly. Z-VAD-FMK , a cell-permeable, irreversible pan-caspase inhibitor, prevents apoptosis by blocking the activity of caspase enzymes, which are central to the apoptotic process. Its inclusion can confirm that the cell death induced by Ac-PLVE-FMK is dependent on caspase activation, a hallmark of apoptosis.
Experimental Protocols for Apoptosis Detection
The following are detailed protocols for key assays used to quantify and characterize apoptosis.
Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Seed and treat cells with Ac-PLVE-FMK, staurosporine (positive control), Z-VAD-FMK (in combination with Ac-PLVE-FMK for inhibition), and a vehicle control.
-
Harvest cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold 1X PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of Propidium Iodide staining solution immediately before analysis.
-
Analyze the cells
Safety Operating Guide
Proper Disposal of Ac-VLPE-FMK: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Ac-VLPE-FMK, a peptide fluoromethyl ketone (FMK) inhibitor. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Key Safety and Disposal Information
The following table summarizes crucial data regarding the disposal of this compound and similar chemical compounds. As no specific safety data sheet (SDS) for this compound is publicly available, this information is based on general best practices for laboratory chemical waste and data for similar fluoromethyl ketone compounds.
| Parameter | Guideline | Source/Rationale |
| Waste Category | Hazardous Chemical Waste | Based on the reactivity of the fluoromethyl ketone group and as a precautionary measure in the absence of specific data. |
| Container Type | Labeled, sealed, and chemically compatible container (e.g., HDPE or glass) | To prevent leaks and reactions with the container material. |
| Labeling | "Hazardous Waste," full chemical name, and associated hazards | In compliance with EPA's Resource Conservation and Recovery Act (RCRA) and institutional guidelines.[1] |
| Incompatible Wastes | Strong acids, strong bases, strong oxidizing agents, strong reducing agents | To prevent potentially violent chemical reactions. |
| Drain Disposal | Prohibited | To avoid contamination of waterways, as recommended for similar compounds and as a general best practice for hazardous chemicals.[2][3] |
| Solid Waste Disposal | Do not dispose of in regular trash | To prevent environmental contamination and ensure proper handling as hazardous waste.[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This procedure should be performed in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves.
-
Designated Hazardous Waste Container: A clearly labeled, sealable container compatible with the chemical.
-
Waste Label: To be affixed to the container.
-
Fume Hood.
Procedure:
-
Preparation and PPE: Before handling the waste, ensure you are wearing the appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Keep it segregated from incompatible materials such as strong acids, bases, and oxidizing agents.
-
-
Containerization:
-
Transfer the this compound waste into a designated hazardous waste container. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.
-
Ensure the container is in good condition, free of leaks, and made of a compatible material (e.g., high-density polyethylene or glass).
-
Do not overfill the container; a general rule is to fill it to no more than 80% capacity to allow for expansion and prevent spills.[3]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Write the full chemical name: "this compound".
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Securely seal the container.
-
Store the waste container in a designated satellite accumulation area, such as a fume hood, away from general laboratory traffic.[4]
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup by the EHS department or a licensed hazardous waste disposal contractor.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Ac-VLPE-FMK
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ac-VLPE-FMK. The following procedures are designed to ensure safe handling, storage, and disposal of this peptide inhibitor in a laboratory setting.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn when handling this compound.[1][2][3]
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles.[1][2][3] |
| Hand | Gloves | Chemical-resistant nitrile gloves.[1][4] |
| Body | Lab Coat | Standard laboratory coat.[2][3] |
| Respiratory | Respirator | Recommended if handling large quantities or if dust may be generated.[1] |
Operational Plan: Handling and Storage
Handling:
-
Avoid Inhalation: Handle in a well-ventilated area, preferably within a fume hood to avoid inhaling any dust or aerosols.[1][3]
-
Prevent Contact: Avoid direct contact with eyes, skin, and clothing.[1] In case of accidental contact, follow the first aid measures outlined below.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage:
-
Temperature: Store the compound at -20°C for long-term stability.[1]
-
Container: Keep the container tightly sealed to prevent moisture contamination.[1]
-
Location: Store in a dry and cool place.[1]
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with federal, state, and local environmental regulations.[1]
Procedure for Disposal:
-
Collection: Collect waste material in a designated, labeled, and sealed container.
-
Inactivation/Destruction: A recommended method for disposal is to dissolve or mix the material with a combustible solvent.[1]
-
Incineration: The resulting solution should be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
